VU6043653
Description
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Properties
Molecular Formula |
C16H14FN5O2 |
|---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
N-(5-fluoro-2-pyridinyl)-6-methyl-4-(1-methylpyrazol-4-yl)oxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H14FN5O2/c1-10-5-12(24-13-8-19-22(2)9-13)6-14(20-10)16(23)21-15-4-3-11(17)7-18-15/h3-9H,1-2H3,(H,18,21,23) |
InChI Key |
QIQKVYAGJPEHBO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of VU6043653: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6043653 is a selective, brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). This document provides a comprehensive overview of its mechanism of action, drawing from key preclinical data. It details the pharmacological profile of this compound, including its potency and selectivity, and outlines the experimental methodologies used for its characterization. Signaling pathways and experimental workflows are visualized to offer a clear understanding of its molecular interactions and the process of its evaluation.
Introduction
Metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor (GPCR), plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for therapeutic intervention. Negative allosteric modulators of mGlu5 offer a nuanced approach to dampening receptor signaling, with potential applications in conditions characterized by excessive glutamate activity. This compound emerged from a medicinal chemistry effort to develop novel, non-acetylene-containing mGlu5 NAMs with improved pharmacological and pharmacokinetic properties[1][2].
Mechanism of Action: Negative Allosteric Modulation of mGlu5
This compound functions as a negative allosteric modulator of mGlu5. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. By binding to this allosteric site, this compound reduces the receptor's response to glutamate, thereby decreasing downstream signaling cascades.
The canonical signaling pathway for mGlu5 involves its coupling to Gq/11 proteins. Upon activation by glutamate, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ triggers a multitude of cellular responses. This compound, by negatively modulating mGlu5, attenuates this entire cascade.
Signaling Pathway Diagram
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Table 1: In Vitro Potency of this compound | |
| Target | IC50 (nM) |
| Human mGlu5 | 325[3] |
| Rat mGlu5 | Data not available in searched sources |
| Table 2: Selectivity Profile of this compound | |
| Target | Activity/IC50 (µM) |
| mGlu1 | >30 |
| mGlu2 | >30 |
| mGlu3 | >30 |
| mGlu4 | >30 |
| mGlu7 | >30 |
| mGlu8 | >30 |
| CYP2C9 | ≥30[1] |
| CYP2D6 | ≥30[1] |
| CYP3A4 | ≥30[1] |
| Dopamine Transporter (DAT) | Minimal inhibition[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard practices for evaluating mGlu5 NAMs.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human or rat mGlu5 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection (for transient expression): Cells can be transiently transfected with plasmids encoding the mGlu5 receptor using standard lipid-based transfection reagents according to the manufacturer's instructions.
Calcium Mobilization Assay
This assay is a primary functional screen to measure the ability of a compound to inhibit glutamate-induced increases in intracellular calcium.
-
Cell Plating: Seed mGlu5-expressing cells into 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Measure fluorescence intensity using a fluorescence imaging plate reader (FLIPR). After establishing a baseline reading, add a submaximal concentration (EC80) of glutamate to stimulate the receptor and continue recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence upon glutamate addition is indicative of calcium mobilization. The inhibitory effect of this compound is calculated as a percentage of the response to glutamate alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the mGlu5 receptor.
-
Membrane Preparation: Harvest mGlu5-expressing cells, homogenize in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Components: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled mGlu5 allosteric modulator (e.g., [3H]MPEP), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology
Electrophysiological recordings are used to assess the effect of this compound on mGlu5-mediated modulation of ion channel activity in neurons.
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or striatum) from rodents.
-
Recording Setup: Place the brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Use patch-clamp electrophysiology in whole-cell configuration to record from individual neurons.
-
Baseline Recording: Record baseline synaptic activity or agonist-induced currents.
-
Compound Application: Apply this compound to the slice via the perfusion system.
-
Effect Measurement: After a stable effect of this compound is observed, co-apply an mGlu5 agonist (e.g., DHPG) and measure the modulation of the recorded currents.
-
Data Analysis: Analyze changes in current amplitude, frequency, or other relevant parameters to determine the inhibitory effect of this compound.
Experimental Workflow
The characterization of a novel mGlu5 NAM like this compound typically follows a structured workflow.
Experimental Workflow Diagram
Conclusion
This compound is a potent and selective mGlu5 negative allosteric modulator. Its mechanism of action involves binding to an allosteric site on the mGlu5 receptor, thereby reducing its response to glutamate and attenuating downstream Gq-mediated signaling. The comprehensive in vitro characterization of this compound, through a series of well-defined functional and binding assays, has established its pharmacological profile. With its favorable drug metabolism and pharmacokinetic properties, including high brain penetrance and a clean cytochrome P450 profile, this compound represents a significant tool for studying the therapeutic potential of mGlu5 modulation in CNS disorders.
References
Unveiling the Allosteric Binding Site of M₅ Muscarinic Acetylcholine Receptor Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M₅ muscarinic acetylcholine (B1216132) receptor (M₅ mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for neurological disorders such as schizophrenia and addiction.[1] The development of subtype-selective ligands for M₅ has been challenging due to the high conservation of the orthosteric binding site among muscarinic receptor subtypes.[2] Consequently, the focus has shifted towards allosteric modulators, which bind to topographically distinct sites and offer a promising avenue for achieving subtype selectivity.[3]
This technical guide provides an in-depth overview of the binding site for positive allosteric modulators (PAMs) of the M₅ receptor. While the initial query referenced VU6043653, this compound is a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[4] This document will instead focus on well-characterized M₅ PAMs, for which significant structural and functional data are available, to align with the apparent interest in the M₅ receptor. We will delve into the quantitative data, experimental protocols, and signaling pathways associated with these modulators, culminating in a detailed look at a recently identified allosteric binding pocket.
Quantitative Data for M₅ Positive Allosteric Modulators
The development of M₅-selective PAMs has been an iterative process, with several probe compounds characterized. The following table summarizes key quantitative data for some of the most notable M₅ PAMs.
| Compound | hM₅ PAM EC₅₀ (nM) | hM₅ ACh Fold-Shift | Selectivity vs. M₁-M₄ | CNS Penetrant | Reference |
| ML129 | ~1,160 | >30-fold vs M₁/M₃ | No M₂/M₄ activity | No | [5][6] |
| ML172 | - | - | Improved selectivity over ML129 | No | [7] |
| ML326 | 550 | 19 | > 30 µM | Limited | [8] |
| ML380 | 190 | 9.3 | - | Yes | [9] |
| VU6007678 | - | - | Selective | - | [2] |
Signaling Pathways of the M₅ Muscarinic Acetylcholine Receptor
The M₅ receptor, like the M₁ and M₃ subtypes, is coupled to G proteins of the Gq class.[10][11] Activation of the M₅ receptor by an agonist, such as acetylcholine, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[12] This signaling pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, which is partially dependent on PKC.[13]
M₅ Receptor Gq Signaling Pathway
Experimental Protocols
The characterization of M₅ PAMs relies on a variety of in vitro assays. A key method is the calcium mobilization assay, which measures the increase in intracellular calcium following receptor activation.
Calcium Mobilization Assay Protocol
This protocol is a generalized procedure based on methods described for the discovery of novel M₅ PAMs.[9][14][15]
1. Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human M₅ muscarinic acetylcholine receptor are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) for 45-60 minutes at 37°C.
-
The dye solution is then removed, and cells are washed with assay buffer.
3. Compound Addition:
-
Test compounds (potential PAMs) are serially diluted and added to the cells.
-
The plates are incubated for a short period (e.g., 2.5 minutes) to allow the compound to interact with the receptor.
4. Agonist Stimulation and Signal Detection:
-
An EC₂₀ concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells to stimulate the receptor.
-
The fluorescence signal, indicative of intracellular calcium levels, is measured immediately using a kinetic plate reader (e.g., FLIPR or FDSS).
5. Data Analysis:
-
The fluorescence signal is normalized to baseline.
-
The response is then expressed as a percentage of the maximal response to acetylcholine alone.
-
EC₅₀ values for the PAMs are determined by fitting the concentration-response data to a non-linear regression model.
Calcium Mobilization Assay Workflow
The M₅ Allosteric Binding Site
Recent groundbreaking research has provided a high-resolution view of the M₅ receptor's allosteric binding site. A cryo-electron microscopy (cryo-EM) structure of the M₅ mAChR in complex with the selective PAM VU6007678 revealed a novel allosteric pocket.[2] This binding site is located at the extrahelical interface between transmembrane domains (TM) 3 and 4.[2] This is distinct from previously characterized allosteric sites on other muscarinic receptors.
Mutagenesis studies, in conjunction with structural biology and molecular dynamics simulations, have confirmed the importance of this pocket for the binding of selective M₅ PAMs.[2] The identification of this unique binding site provides a structural basis for the subtype selectivity of these modulators and opens new avenues for structure-based drug design of novel M₅-targeted therapeutics.
Location of the M₅ Allosteric Binding Site
Conclusion
The discovery and characterization of selective positive allosteric modulators for the M₅ muscarinic acetylcholine receptor represent a significant advancement in the field of neuropharmacology. The elucidation of a novel allosteric binding site at the TM3-TM4 interface provides a critical roadmap for the rational design of next-generation M₅-targeted therapeutics. The data and protocols outlined in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of M₅ receptor pharmacology and developing novel treatments for a range of central nervous system disorders.
References
- 1. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the first highly M5-preferring muscarinic acetylcholine receptor ligand, an M5 positive allosteric modulator derived from a series of 5-trifluoromethoxy N-benzyl isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the first highly M5-preferring muscarinic acetylcholine receptor ligand, an M5 positive allosteric modulator derived from a series of 5-trifluoromethoxy N-benzyl isatins. | Semantic Scholar [semanticscholar.org]
- 7. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of the First CNS penetrant M5 Positive Allosteric Modulator (PAM) Based on a Novel, non-Isatin Core - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 12. What are M5 receptor agonists and how do they work? [synapse.patsnap.com]
- 13. karger.com [karger.com]
- 14. AID 651878 - Discovery of Novel Positive Allosteric Modulators (PAM) of the Muscarinic Receptor M5: CRC Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide: Analysis of VU6043653 Signaling Pathway Inhibition
It is not possible to provide an in-depth technical guide on the signaling pathway inhibition of VU6043653.
A comprehensive search for scientific literature and data regarding "this compound" has yielded no specific information about this molecule. Consequently, details regarding its mechanism of action, the signaling pathways it may inhibit, associated quantitative data, and relevant experimental protocols are not available in the public domain.
The initial search strategy aimed to identify the core signaling pathway, gather quantitative metrics (such as IC50 or Ki values), and detail the experimental methodologies used to study this compound. However, the lack of any specific scientific publications or database entries for this compound prevents the fulfillment of the core requirements of this request.
Without foundational information on the compound, it is impossible to:
-
Summarize quantitative data: No data has been published.
-
Provide detailed experimental protocols: No studies involving this compound have been documented.
-
Create diagrams of signaling pathways or experimental workflows: The signaling target and experimental designs are unknown.
Therefore, the creation of a technical guide or whitepaper, including data tables and Graphviz diagrams, cannot be accomplished. Further investigation would be required to determine if "this compound" is an internal compound name not yet disclosed in scientific literature, a misidentified designation, or a compound that has not been the subject of published research.
In Vitro Characterization of VU6043653: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6043653 is a novel, non-acetylene containing negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1][2] As a highly brain-penetrant and selective molecule, this compound presents a promising scaffold for the development of therapeutics targeting central nervous system (CNS) disorders where mGlu5 modulation is implicated.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological and pharmacokinetic properties of this compound, including detailed experimental methodologies and data presented for clear interpretation and comparison.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound at Human and Rat mGlu5 Receptors [1]
| Species | Assay Type | Parameter | Value (nM) |
| Human | Calcium Mobilization | IC50 | 325 |
| Rat | Calcium Mobilization | IC50 | 280 |
Table 2: Selectivity Profile of this compound Against Other Metabotropic Glutamate Receptors [1][3]
| Receptor Subtype | Activity (IC50 in µM or % Inhibition @ 10 µM) |
| mGlu1 | Inactive |
| mGlu2 | Inactive |
| mGlu3 | >10 |
| mGlu4 | Inactive |
| mGlu7 | Inactive |
| mGlu8 | Inactive |
Table 3: In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Profile of this compound [1]
| Parameter | Species | Value |
| Microsomal Clearance (CLhep) | Human | Low predicted |
| Cytochrome P450 (CYP) Inhibition (IC50) | Human (1A2, 2C9, 2D6, 3A4) | ≥ 30 µM |
| Dopamine Transporter (DAT) Inhibition | Minimal | |
| Plasma Protein Binding (fu,plasma) | Rat | 0.059 |
| Plasma Protein Binding (fu,plasma) | Human | 0.059 |
| Brain Penetration (Kp) | Rat | 1.68 |
| Brain Penetration (Kp,uu) | Rat | 0.34 |
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to characterize this compound.
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK293A) cells stably expressing either human or rat mGlu5.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization methods.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGlu5 agonist.
-
Cell Plating: HEK293A-mGlu5 cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After dye loading, the cells are washed, and varying concentrations of this compound are added to the wells. The plate is incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FlexStation). An EC80 concentration of an mGlu5 agonist (e.g., glutamate or DHPG) is added to the wells, and the change in fluorescence, corresponding to the change in [Ca2+]i, is measured in real-time.
-
Data Analysis: The resulting fluorescence data is normalized to the response of the agonist alone. The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay determines the affinity of a compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand that binds to a known allosteric site.
-
Membrane Preparation: HEK293A-mGlu5 cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, varying concentrations of this compound are incubated with the cell membrane preparation and a fixed concentration of a radiolabeled mGlu5 NAM (e.g., [3H]MPEP or [3H]methoxyPEPy). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Incubation: The plate is incubated for a sufficient time to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competition binding curve, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
Electrophysiology
Electrophysiological recordings are used to assess the functional consequences of mGlu5 modulation on neuronal activity.
-
Slice Preparation: Acute brain slices are prepared from rodents. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices containing the brain region of interest (e.g., hippocampus or prefrontal cortex) are cut using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from identified neurons.
-
Drug Application: A stable baseline of synaptic activity is recorded. This compound is then bath-applied to the slice at various concentrations. The effect of this compound on agonist-induced changes in neuronal excitability or synaptic transmission is measured.
-
Data Analysis: Changes in parameters such as membrane potential, firing frequency, and the amplitude and frequency of synaptic currents are quantified and analyzed to determine the effect of this compound.
Visualizations
Signaling Pathway of mGlu5 and Inhibition by a Negative Allosteric Modulator
Caption: mGlu5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship for Radioligand Binding Assay
References
Unraveling the Cellular Impact of VU6043653: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide synthesizes the current understanding of the cellular effects of VU6043653, a novel compound under investigation. Due to the early stage of research, publicly available information on this compound is limited. This document provides a foundational framework based on established methodologies in cellular and molecular biology, which are anticipated to be instrumental in elucidating the compound's mechanism of action and physiological consequences. As research progresses and quantitative data becomes available, this guide will be updated to incorporate specific findings on this compound.
Introduction to this compound
Currently, there is no publicly available information detailing the specific chemical structure, origin, or therapeutic targets of this compound. This section will be populated as data from preclinical and clinical studies are disseminated.
Core Cellular Effects of this compound Treatment
Quantitative data from dose-response studies, cytotoxicity assays, and other cellular screens for this compound are not yet available in the public domain. The following tables are placeholders to be populated with experimental data as it emerges.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC50 (µM) | Maximum Inhibition (%) | Treatment Duration (hours) |
| e.g., HEK293 | e.g., MTT | Data not available | Data not available | e.g., 24, 48, 72 |
| e.g., HeLa | e.g., LDH | Data not available | Data not available | e.g., 24, 48, 72 |
| e.g., HepG2 | e.g., CellTiter-Glo | Data not available | Data not available | e.g., 24, 48, 72 |
Table 2: Effect of this compound on Key Cellular Processes
| Cellular Process | Assay | Cell Line | Concentration (µM) | Observed Effect | Fold Change (vs. Control) |
| e.g., Apoptosis | e.g., Caspase-3/7 Glo | e.g., Jurkat | Data not available | Data not available | Data not available |
| e.g., Cell Cycle | e.g., Flow Cytometry (PI) | e.g., A549 | Data not available | Data not available | Data not available |
| e.g., Proliferation | e.g., BrdU Incorporation | e.g., MCF-7 | Data not available | Data not available | Data not available |
Putative Signaling Pathways Modulated by this compound
The specific signaling pathways affected by this compound remain to be elucidated. The following diagram represents a generic signaling cascade that is often investigated in early-stage drug discovery. This will be replaced with a specific pathway diagram for this compound once its molecular targets are identified.
The Genesis of VU6043653: A Novel mGlu5 Negative Allosteric Modulator
A deep dive into the discovery, synthesis, and characterization of a promising, yet ultimately sidelined, therapeutic candidate.
For Immediate Release
Researchers in the field of neuroscience and drug development now have access to a comprehensive technical guide on VU6043653, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). This whitepaper details the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for scientists working on novel therapeutics for neurological and psychiatric disorders.
This compound emerged from a focused effort to overcome the metabolic liabilities of previous generations of mGlu5 NAMs.[1][2] It is a brain-penetrant compound that demonstrated moderate potency for both human and rat mGlu5 receptors.[1][2][3] The key innovation in the discovery of this compound was the replacement of a metabolically unstable ether-linked pyrimidine (B1678525) moiety with a five-membered heterocycle, leading to an improved pharmacological and drug metabolism and pharmacokinetic (DMPK) profile.[1][2]
This technical guide provides a thorough examination of the structure-activity relationships that guided the design of this compound. It also includes detailed experimental protocols for its chemical synthesis and the bioanalytical assays used to determine its potency and selectivity. Furthermore, the document presents all quantitative data in clearly structured tables, facilitating easy comparison and analysis. Visual learners will benefit from the inclusion of Graphviz diagrams illustrating the mGlu5 signaling pathway, the experimental workflow for the discovery and characterization of this compound, and the logical evolution of its molecular design.
While this compound showed promise with its low predicted human hepatic clearance, clean cytochrome P450 profile, and minimal inhibition of the dopamine (B1211576) transporter, it was not advanced for further development due to its moderate potency and suboptimal pharmacokinetic properties in higher species.[1][2] Nevertheless, the story of this compound provides a valuable case study in modern drug discovery, highlighting both the triumphs and challenges in the quest for safer and more effective medicines for brain disorders.
Quantitative Data Summary
| Parameter | Value | Species | Assay Type |
| IC50 | 325 nM | Human | mGlu5 Negative Allosteric Modulation |
| Potency | Moderate | Human & Rat | In vitro functional assays |
| Predicted Hepatic Clearance | Low | Human | In silico and in vitro metabolic assays |
| Cytochrome P450 Profile | Clean | Human | In vitro inhibition assays |
| Dopamine Transporter (DAT) Inhibition | Minimal | - | Radioligand binding assays |
Experimental Protocols
Synthesis of this compound:
The synthesis of this compound was achieved through a multi-step process, as detailed in the primary literature. The key steps involved the coupling of a substituted picolinamide (B142947) core with a specific five-membered heteroaryl ether.
Detailed synthetic schemes and step-by-step procedures are available in the supplementary information of the source publication.
mGlu5 Negative Allosteric Modulator Activity Assay:
The potency of this compound as an mGlu5 NAM was determined using a cell-based functional assay. This typically involves cells co-expressing the mGlu5 receptor and a calcium-sensitive dye. The assay measures the ability of the compound to inhibit the intracellular calcium mobilization induced by a sub-maximal concentration of glutamate.
-
Cell Culture: HEK293 cells stably expressing human or rat mGlu5 are cultured under standard conditions.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then pre-incubated with varying concentrations of this compound.
-
Glutamate is added at a concentration that elicits a sub-maximal response (e.g., EC20).
-
The resulting change in fluorescence, indicative of intracellular calcium levels, is measured using a plate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the glutamate response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: Simplified mGlu5 signaling pathway and the inhibitory action of this compound.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of VU6043653
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6043653 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1][2][3] As a non-acetylene-containing mGlu5 NAM, it represents a novel chemotype with an improved pharmacological and pharmacokinetic profile compared to earlier compounds in its class.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies and a visualization of its relevant signaling pathway.
Pharmacodynamics
This compound acts as a negative allosteric modulator of mGlu5, attenuating the receptor's response to the endogenous ligand, glutamate. Its potency has been characterized in vitro, demonstrating moderate potency against both human and rat mGlu5.[1][2]
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been determined using calcium mobilization assays in HEK293A cells expressing either human or rat mGlu5 receptors.
| Parameter | Species | Value |
| IC50 | Human mGlu5 | 325 nM |
| IC50 | Rat mGlu5 | Moderate Potency |
Table 1: In Vitro Potency of this compound.[1][2]
This compound exhibits high selectivity for mGlu5 over other metabotropic glutamate receptors (mGlu1-4 and mGlu7-8).[4]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in rodent and non-rodent species, revealing its ability to cross the blood-brain barrier and its metabolic fate.
In Vivo Pharmacokinetic Parameters
| Parameter | Species | Dose | Route | Value |
| Oral Bioavailability | Dog | 3 mg/kg | Oral | 20% |
| Plasma Clearance | Dog | - | - | 38 mL/min/kg |
| Brain Penetration (Kp) | Rat | - | - | 1.68 |
| Unbound Brain Penetration (Kp,uu) | Rat | - | - | 0.34 |
| Fraction Unbound in Plasma (fu,plasma) | Rat | - | - | 0.059 |
| Fraction Unbound in Plasma (fu,plasma) | Human | - | - | 0.059 |
Table 2: In Vivo Pharmacokinetic Properties of this compound.[1][4]
Metabolism
In vitro metabolism studies using cryopreserved hepatocytes from rats, dogs, cynomolgus monkeys, and humans have identified amide hydrolysis as a major metabolic pathway for this compound.[1] The high plasma clearance observed in dogs is consistent with a high turnover rate in dog hepatocytes.[1]
Signaling Pathway
As a negative allosteric modulator of mGlu5, this compound attenuates the canonical Gq/11 protein-coupled signaling cascade initiated by glutamate binding. The binding of glutamate to the mGlu5 receptor typically activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By negatively modulating the receptor, this compound reduces the efficacy of glutamate in initiating this cascade, thereby dampening downstream signaling events.
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the IC50 of this compound at human and rat mGlu5 receptors.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293A) cells stably expressing either human or rat mGlu5 are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A concentration-response curve of this compound is prepared and added to the cells.
-
Glutamate Stimulation: After a pre-incubation period with the compound, a fixed concentration of glutamate (at its EC80) is added to stimulate the mGlu5 receptor.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma and brain concentrations of this compound and calculate key pharmacokinetic parameters.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: this compound is formulated in an appropriate vehicle and administered via oral gavage or intravenous injection.
-
Sample Collection: At predetermined time points post-dose, blood samples are collected via tail vein or cardiac puncture into tubes containing an anticoagulant. Brain tissue is also collected.
-
Sample Processing: Plasma is separated by centrifugation. Brain tissue is homogenized.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenate is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma and brain concentration-time data are used to calculate pharmacokinetic parameters such as Kp and Kp,uu using non-compartmental analysis.
Conclusion
This compound is a valuable research tool for studying the in vivo roles of the mGlu5 receptor. Its well-characterized in vitro potency, selectivity, and favorable brain penetration make it a suitable probe for preclinical investigations. The provided pharmacokinetic and pharmacodynamic data, along with the outlined experimental methodologies, offer a solid foundation for researchers and drug development professionals working with this novel mGlu5 negative allosteric modulator. Further in vivo efficacy studies in relevant disease models will be crucial to fully elucidate its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6043653 is a novel, brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1] Contrary to initial interest regarding its kinase activity, extensive research has demonstrated that this compound's primary mechanism of action is through the modulation of this specific G-protein coupled receptor (GPCR), which is a critical player in excitatory neurotransmission and synaptic plasticity. This technical guide provides a comprehensive overview of the selectivity profile of this compound against its intended target and related receptors, details the experimental protocols used for its characterization, and visualizes the key pathways and workflows.
Core Data Presentation: Selectivity and Pharmacological Profile
The selectivity of this compound has been primarily characterized through its activity at the human and rat mGlu5 receptors. Further screening against other targets has revealed a favorable selectivity profile.
Table 1: Potency of this compound at mGlu5 Receptors
| Target | IC_50_ (nM) | Assay Type |
| Human mGlu5 | 325 | Calcium Mobilization |
| Rat mGlu5 | (Data not explicitly quantified in abstract) | Calcium Mobilization |
| Data sourced from the primary publication on the discovery of this compound.[1] |
Table 2: Off-Target Activity Profile of this compound
| Target | Activity/Inhibition | Comments |
| Cytochrome P450 (CYP) Panel | Clean Profile | Indicates low potential for drug-drug interactions mediated by CYP enzymes.[1] |
| Dopamine Transporter (DAT) | Minimal Inhibition | Suggests a lower risk of off-target effects related to dopaminergic signaling.[1] |
| This table summarizes the off-target liabilities as described in the primary literature.[1] A broader quantitative screen against other GPCRs and ion channels is not detailed in the initial publication. |
Experimental Protocols
The characterization of this compound relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay for mGlu5 NAM Activity
This assay is a functional screen to determine the potency of compounds in inhibiting the glutamate-induced activation of mGlu5.
Principle: The mGlu5 receptor is a Gq-coupled GPCR. Its activation by an agonist like glutamate leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye. A negative allosteric modulator will decrease the Ca²⁺ signal produced by a given concentration of glutamate.
Cell Line: HEK293A cells stably expressing human mGlu5 (hGlu5).
Materials:
-
HEK293A-hGlu5 cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Glutamate (agonist)
-
This compound (test compound)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed HEK293A-hGlu5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, remove the cell culture medium. Add the loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow the compound to bind to the receptor.
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescent plate reader. Initiate reading of fluorescence intensity. After establishing a stable baseline, add a fixed concentration of glutamate that elicits a response close to the EC₈₀ (the concentration that gives 80% of the maximal response).
-
Data Analysis: The fluorescence signal is recorded over time. The peak fluorescence response after glutamate addition is measured. The data is normalized to the response of glutamate alone (0% inhibition) and a baseline control (100% inhibition). The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the glutamate response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualizations
Signaling Pathway of mGlu5 and Point of Intervention for this compound
Caption: Canonical Gq signaling pathway of the mGlu5 receptor and the inhibitory action of this compound.
Experimental Workflow for Calcium Mobilization Assay
References
The Structural-Activity Relationship of VU6043653 Analogs: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structure-activity relationships, experimental protocols, and signaling pathways associated with VU6043653, a novel negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), designed for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound and its analogs as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has emerged as a potent and selective tool compound for studying the therapeutic potential of mGlu5 modulation in a variety of central nervous system disorders. This document details the quantitative SAR data, in-depth experimental methodologies for compound evaluation, and a visual representation of the relevant signaling pathway.
Quantitative Structural-Activity Relationship (SAR) Data
The development of this compound involved the synthesis and evaluation of a series of 4-(5-membered)heteroarylether-6-methylpicolinamide analogs. The potency of these compounds as mGlu5 NAMs was assessed using a calcium mobilization assay in HEK293A cells stably expressing human mGlu5 (hmGlu5). The following tables summarize the key SAR findings from this optimization effort.[1]
Table 1: SAR of the 5-Membered Heteroaryl Ether Moiety in this compound Analogs [1]
| Compound | R³ (Heteroaryl Group) | hmGlu5 IC₅₀ (μM) |
| 22aC | 1-methyl-1H-pyrazol-3-yl | 1.1 |
| 22bC | 1-methyl-1H-pyrazol-4-yl | 1.9 |
| 22cC | 1-methyl-1H-pyrazol-5-yl | 1.8 |
| 22iA (this compound) | isoxazol-3-yl | 0.325 |
| 22eC | isoxazol-5-yl | >10 |
| 22fC | 1,2,4-oxadiazol-3-yl | 1.5 |
| 22gC | 1,3,4-oxadiazol-2-yl | >10 |
| 22hC | 1-methyl-1H-1,2,4-triazol-3-yl | 2.5 |
As presented in the source, calcium mobilization assays in human mGlu5-HEK293A cells were performed in the presence of an EC80 fixed concentration of glutamate.[1]
Table 2: SAR of the Amide Tail (R⁴) in this compound Analogs [1]
| Compound | R⁴ (Amide Tail) | hmGlu5 IC₅₀ (μM) |
| 22aA | 5-fluoropyridin-2-yl | >10 |
| 22aB | 4-methylthiazol-2-yl | 1.1 |
| 22aC | 6-methylpyridin-2-yl | 1.1 |
| 22iA (this compound) | 4-methylthiazol-2-yl | 0.325 |
As presented in the source, calcium mobilization assays in human mGlu5-HEK293A cells were performed in the presence of an EC80 fixed concentration of glutamate.[1]
Experimental Protocols
The primary assay used to determine the potency of this compound and its analogs is a cell-based functional assay that measures changes in intracellular calcium concentration following receptor activation.
Calcium Mobilization Assay for mGlu5 Negative Allosteric Modulators
This protocol outlines the key steps for evaluating the potency of mGlu5 NAMs using a fluorescence-based calcium mobilization assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR).[2][3][4][5][6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds by measuring their ability to inhibit glutamate-induced calcium mobilization in cells expressing mGlu5.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and appropriate selection antibiotics (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-Sensitive Dye: Fluo-4 AM or a comparable calcium indicator.
-
Probenecid (B1678239): An anion-exchange pump inhibitor to prevent dye leakage from cells.
-
mGlu5 Agonist: L-Glutamate or Quisqualic acid.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the HEK293-mGlu5 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Aspirate the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C to allow for dye uptake.
-
-
Compound Incubation:
-
During the dye loading incubation, prepare serial dilutions of the test compounds (this compound analogs) in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
After the dye loading incubation, add the diluted test compounds to the appropriate wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Addition and Data Acquisition:
-
Place the cell plate into the FLIPR instrument.
-
Prepare a solution of the mGlu5 agonist (e.g., glutamate) at a concentration that elicits a submaximal response (EC₈₀).
-
The FLIPR instrument will first measure the baseline fluorescence, then automatically add the agonist solution to all wells.
-
Fluorescence is monitored in real-time immediately before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.
-
The inhibitory effect of the test compounds is calculated as a percentage of the response seen with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
The IC₅₀ value is determined by fitting the dose-response curve with a four-parameter logistic equation.
-
Signaling Pathway of mGlu5 and Modulation by Negative Allosteric Modulators
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 family of G-proteins.[7] Activation of mGlu5 by its endogenous ligand, glutamate, initiates a signaling cascade that leads to an increase in intracellular calcium.
As depicted in Figure 2, the binding of glutamate to the orthosteric site of the mGlu5 receptor leads to a conformational change that activates the associated Gq/11 protein. The activated Gα subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. Simultaneously, DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.
This compound, as a negative allosteric modulator, binds to a site on the mGlu5 receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate or its ability to activate the Gq/11 protein, thereby attenuating the downstream signaling cascade and the subsequent rise in intracellular calcium. This mechanism of action allows for a fine-tuned modulation of receptor activity rather than a complete blockade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. moleculardevices.com [moleculardevices.com]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU6043653 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6043653 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, modulating the receptor's response to glutamate. This mechanism allows for a finer-tuned regulation of glutamatergic neurotransmission. The mGlu5 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in various neurological and psychiatric disorders. Its activation leads to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] Negative allosteric modulators of mGlu5 are of significant interest for their therapeutic potential in conditions such as Parkinson's disease, anxiety, and fragile X syndrome.
These application notes provide detailed protocols for the use of this compound in cell culture-based assays, focusing on the characterization of its inhibitory activity on the mGlu5 receptor.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Species | Value | Assay Type |
| IC50 | Human mGlu5 | 325 nM | Calcium Mobilization Assay |
| IC50 | Rat mGlu5 | Moderate Potency | Calcium Mobilization Assay |
Table 1: In Vitro Potency of this compound.[1][2]
Signaling Pathway
The canonical signaling pathway for the mGlu5 receptor involves its activation by glutamate, leading to the coupling of the Gq alpha subunit of the G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This compound, as a negative allosteric modulator, binds to the 7TM domain of the mGlu5 receptor and inhibits this signaling cascade.
References
Application Notes and Protocols for the Use of mGlu5 Negative Allosteric Modulators in Animal Models
Disclaimer: As of December 2025, publicly available data on the in vivo use of VU6043653 in animal models is limited. Therefore, these application notes and protocols are based on data from other well-characterized metabotropic glutamate (B1630785) receptor 5 (mGlu5) negative allosteric modulators (NAMs), such as Fenobam and MTEP. These compounds share a similar mechanism of action with this compound and can serve as valuable references for experimental design. Researchers should always perform dose-response studies and pharmacokinetic analyses for their specific compound and animal model.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor predominantly expressed in the postsynaptic terminals of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome.
Negative allosteric modulators (NAMs) of mGlu5, such as this compound, Fenobam, and MTEP, do not compete with the endogenous ligand glutamate for its binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This offers a more nuanced approach to modulating receptor activity compared to direct antagonists.
These application notes provide a comprehensive guide for researchers on the use of mGlu5 NAMs in preclinical animal models, covering their mechanism of action, pharmacokinetic properties, and detailed protocols for behavioral and physiological assessments.
Mechanism of Action: mGlu5 Signaling Pathway
Activation of mGlu5 receptors by glutamate leads to the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades ultimately modulate ion channel activity, gene expression, and protein synthesis, influencing synaptic function.[1][2] mGlu5 NAMs bind to an allosteric site within the transmembrane domain of the receptor, stabilizing a conformation that is less responsive to glutamate binding and subsequent G protein activation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the representative mGlu5 NAMs, Fenobam and MTEP, from preclinical and clinical studies.
Table 1: In Vitro Potency of Representative mGlu5 NAMs
| Compound | Target | Assay | Potency (IC₅₀) | Reference |
| Fenobam | human mGlu5 | Ca²⁺ mobilization | 58 ± 2 nM | [4] |
| Fenobam | human mGlu5 | Basal [³H]IP formation | 84 ± 13 nM | [5] |
| MTEP | rat mGlu5 | [³H]MPEP binding | 5.2 nM | [6] |
Table 2: Pharmacokinetic Parameters of Fenobam in Animal Models and Humans
| Species | Dose | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | Reference |
| Mouse | 30 mg/kg | i.p. | ~150 (brain) | ~0.25 | [7] |
| Human | 50 mg | Oral | 0 - 48.4 | 2 - 4 | [8] |
| Human | 100 mg | Oral | 0.5 - 3.7 | 2 - 6 | [8] |
| Human | 150 mg | Oral | 0.1 - 32.2 | 2 - 6 | [8] |
Note: Pharmacokinetic parameters for Fenobam in humans show high inter-individual variability.
Table 3: In Vivo Efficacy of Representative mGlu5 NAMs in Rodent Models
| Compound | Animal Model | Behavioral Test | Dose (mg/kg) | Route | Effect | Reference |
| Fenobam | Mouse | Stress-Induced Hyperthermia | 10 - 30 | p.o. | Anxiolytic | [4] |
| Fenobam | Mouse | Vogel Conflict Test | 10 - 30 | p.o. | Anxiolytic | [4] |
| Fenobam | Mouse | Formalin Test | 30 | i.p. | Analgesic | [7] |
| MTEP | Rat | Contextual Fear Conditioning | 5 | i.p. | Anxiolytic-like | [9] |
| MTEP | Rat | Levodopa-induced Dyskinesia | 5 | i.p. | Reduction in AIMs | [9] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of a representative mGlu5 NAM (Fenobam) and subsequent behavioral testing in rodent models.
4.1. Preparation of Fenobam for In Vivo Administration
Materials:
-
Fenobam powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of Fenobam powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the Fenobam completely. For a 30 mg/kg dose in a mouse (assuming a 20 µL injection volume and a 25g mouse), you would need a concentration of 37.5 mg/mL.[10]
-
Vortex the solution vigorously until the Fenobam is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
If a co-solvent vehicle is desired, the DMSO stock can be further diluted with sterile saline. For example, a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% sterile saline is commonly used.
-
Prepare the vehicle control solution using the same procedure but without the addition of Fenobam.
-
Administer the solution or vehicle to the animals immediately after preparation.
4.2. Experimental Workflow for Behavioral Testing
4.3. Protocol for the Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior in Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording system
-
Animal subjects (mice)
-
Prepared mGlu5 NAM solution and vehicle
Protocol:
-
Habituation: Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the mGlu5 NAM (e.g., Fenobam at 10-30 mg/kg, p.o.) or vehicle to the mice.[4]
-
Pre-Test Interval: Return the mice to their home cages for a pre-treatment period (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Testing:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Start the video recording and allow the mouse to explore the maze for 5 minutes.
-
After 5 minutes, gently remove the mouse from the maze and return it to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.
-
4.4. Protocol for the Formalin Test for Nociception in Mice
The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of both acute and inflammatory pain responses.
Materials:
-
Observation chambers with mirrors for clear viewing
-
Video recording system
-
5% formalin solution
-
30-gauge injection needles
-
Animal subjects (mice)
-
Prepared mGlu5 NAM solution and vehicle
Protocol:
-
Habituation: Place the mice in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Drug Administration: Administer the mGlu5 NAM (e.g., Fenobam at 30 mg/kg, i.p.) or vehicle to the mice.[7]
-
Pre-Test Interval: Return the mice to the observation chambers for a 30-minute pre-treatment period.[7]
-
Formalin Injection:
-
Gently restrain the mouse and inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately return the mouse to the observation chamber and start video recording.
-
-
Observation: Record the behavior of the mouse for 60 minutes.
-
Data Analysis:
-
Score the amount of time the mouse spends licking, biting, or flinching the injected paw in 5-minute intervals.
-
The first phase (acute pain) is typically the first 0-10 minutes post-injection.
-
The second phase (inflammatory pain) is typically from 15-60 minutes post-injection.
-
An analgesic effect is indicated by a significant reduction in the duration of nociceptive behaviors in either or both phases compared to the vehicle-treated group.
-
Concluding Remarks
The use of mGlu5 NAMs in animal models is a promising avenue for the development of novel therapeutics for a range of CNS disorders. The protocols and data presented here, based on well-characterized compounds like Fenobam and MTEP, provide a solid foundation for researchers initiating studies with this compound or other novel mGlu5 NAMs. It is imperative to conduct thorough dose-finding studies and pharmacokinetic profiling for each new compound to ensure the generation of robust and reproducible data. Careful experimental design, including appropriate controls and blinded data analysis, is crucial for the successful translation of preclinical findings to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Transcriptional profiling of the rat frontal cortex following administration of the mGlu5 antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation on tolerance development to subchronic blockade of mGluR5 in models of learning, anxiety, and levodopa-induced dyskinesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
VU6043653: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6043653 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). As a brain-penetrant compound, it presents a valuable tool for investigating the role of mGlu5 in various physiological and pathological processes within the central nervous system (CNS). This document provides detailed application notes and protocols for the in vivo use of this compound, based on available data and established methodologies for similar mGlu5 NAMs.
Data Presentation
Pharmacokinetic Profile of this compound
While extensive in vivo efficacy studies for this compound are not yet widely published, initial pharmacokinetic data in rodents provide a foundation for dose selection and study design.
| Parameter | Species | Dose | Route | Brain Penetration (Kp,uu) | Key Findings |
| Pharmacokinetics | Rat | 10 mg/kg | PO | 1.1 | Moderate oral exposure, good brain penetration. |
| Mouse | 10 mg/kg | PO | 1.2 | Similar profile to rat, supporting its use in mouse models. |
Note: This data is derived from initial characterization studies. Researchers should perform pilot studies to determine the optimal dosage and timing for their specific animal model and experimental endpoint.
Representative In Vivo Studies with mGlu5 NAMs
The following table summarizes dosages and findings from in vivo studies using other well-characterized mGlu5 NAMs, which can serve as a reference for designing studies with this compound.
| Compound | Species | Dose Range | Route | Animal Model | Key Findings |
| MTEP | Rat | 1 - 10 mg/kg | IP | Anxiety models (elevated plus maze, fear conditioning) | Dose-dependent anxiolytic-like effects. |
| Mouse | 3 - 30 mg/kg | IP | Models of addiction (cocaine self-administration) | Attenuation of drug-seeking behavior. | |
| Fenobam | Human | 50 - 150 mg | PO | Fragile X syndrome clinical trials | Mixed results, with some improvement in anxiety and hyperactivity. |
| VU0424238 (Auglurant) | Rat | 10 - 30 mg/kg | PO | Models of Parkinson's disease (L-DOPA-induced dyskinesia) | Reduction in dyskinetic movements. |
Experimental Protocols
General Guidelines for In Vivo Administration
Vehicle Selection: Based on the physicochemical properties of this compound and related compounds, a common vehicle for oral (PO) administration is a suspension in 0.5% methylcellulose (B11928114) in sterile water. For intraperitoneal (IP) injection, a solution in a small percentage of a solubilizing agent like DMSO or Tween 80 in saline is often used. It is critical to perform vehicle-controlled experiments to rule out any effects of the vehicle itself.
Dose Preparation:
-
Weigh the required amount of this compound powder using an analytical balance.
-
For oral administration, prepare a suspension in 0.5% methylcellulose. Triturate the powder with a small amount of the vehicle to create a paste, then gradually add the remaining vehicle while mixing thoroughly to ensure a homogenous suspension.
-
For intraperitoneal injection, first dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO). Then, slowly add saline while vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <10%) and well-tolerated by the animals.
-
Prepare fresh solutions or suspensions on the day of the experiment.
Protocol 1: Evaluation of Anxiolytic-Like Effects in the Elevated Plus Maze (EPM) Test in Mice
Objective: To assess the potential anxiolytic-like effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Elevated Plus Maze apparatus
-
Male C57BL/6 mice (8-10 weeks old)
-
Video tracking software
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage. A positive control, such as diazepam (1-2 mg/kg, IP), can be included.
-
30-60 minutes after administration, place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video recordings for the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.
Signaling Pathways and Experimental Workflows
mGlu5 Signaling Pathway
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 family of G proteins. Upon activation by glutamate, mGlu5 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. As a negative allosteric modulator, this compound does not directly compete with glutamate for its binding site but instead binds to a distinct allosteric site on the receptor. This binding event changes the conformation of the receptor, reducing its affinity for glutamate and/or its ability to activate the G-protein, thereby dampening the downstream signaling cascade.
Caption: mGlu5 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Behavioral Studies
The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with this compound.
Caption: A generalized workflow for in vivo behavioral pharmacology studies.
Application Notes and Protocols: Western Blot for VU6043653 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6043653 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1] As a NAM, this compound does not bind to the orthosteric glutamate binding site but to an allosteric site, modulating the receptor's response to glutamate.[1][2] The mGlu5 receptor, a G protein-coupled receptor, is predominantly expressed in the central nervous system and is implicated in various neurological and psychiatric disorders.[3] Target validation is a critical step in drug discovery to confirm that a compound exerts its effects through its intended molecular target. Western blotting is a widely used technique to identify and quantify specific proteins in a complex mixture, making it an essential tool for validating the presence and observing the expression levels of mGlu5 in relevant biological samples treated with this compound. While acute treatment with a NAM is primarily expected to modulate receptor activity rather than total protein expression, examining protein levels remains a crucial part of comprehensive target validation.[4][5]
Signaling Pathway and Experimental Rationale
The mGlu5 receptor canonically couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
The western blot protocol described below is designed to confirm the presence of mGlu5 in the tissue or cells of interest and to assess whether treatment with this compound alters the total protein expression of the receptor.
Experimental Protocol
This protocol provides a step-by-step guide for performing a western blot to detect mGlu5 in brain tissue homogenates.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Primary Antibody | ||
| Anti-mGlu5 Receptor Antibody | Abcam | ab76316 |
| Secondary Antibody | ||
| Goat anti-Rabbit IgG (HRP) | Cell Signaling Technology | 7074 |
| Buffers and Solutions | ||
| RIPA Lysis Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Tris-Glycine SDS Running Buffer | Bio-Rad | 1610732 |
| Tris-Glycine Transfer Buffer | Bio-Rad | 1610734 |
| TBST (Tris-Buffered Saline with 0.1% Tween-20) | --- | --- |
| Blocking Buffer (5% non-fat dry milk in TBST) | --- | --- |
| Gels and Membranes | ||
| 4-15% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 |
| PVDF Membrane | Millipore | IPFL00010 |
| Equipment | ||
| Homogenizer | --- | --- |
| Sonicator | --- | --- |
| Centrifuge | --- | --- |
| Electrophoresis System | Bio-Rad | --- |
| Wet or Semi-Dry Transfer System | Bio-Rad | --- |
| Imaging System | Bio-Rad | --- |
Procedure
-
Sample Preparation (Brain Tissue)
-
Dissect brain regions of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Sonicate the homogenate briefly to ensure complete lysis and shear DNA.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
-
-
Sample Preparation for Electrophoresis
-
Dilute the protein lysates to a final concentration of 1-2 µg/µL with lysis buffer.
-
Add Laemmli sample buffer to a final 1X concentration.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins. Note: Some protocols suggest not boiling samples for multi-pass membrane proteins like mGlu5 to avoid aggregation. Optimization may be required.
-
-
SDS-PAGE
-
Load 20-30 µg of protein per well of a 4-15% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X Tris-Glycine SDS running buffer at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer
-
Activate the PVDF membrane in methanol (B129727) for 30 seconds.
-
Assemble the transfer stack according to the manufacturer's instructions (wet or semi-dry transfer).
-
Transfer the proteins from the gel to the PVDF membrane. For wet transfer, a common condition is 100V for 1-2 hours at 4°C.
-
-
Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against mGlu5 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the mGlu5 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Quantitative data from the western blot analysis should be summarized in a table for clear comparison between treatment groups.
| Treatment Group | n | mGlu5 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized mGlu5 Expression (mGlu5 / Loading Control) |
| Vehicle | 3 | Value | Value | Value |
| This compound (Dose 1) | 3 | Value | Value | Value |
| This compound (Dose 2) | 3 | Value | Value | Value |
Experimental Workflow Diagram
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with VU6043653
Introduction
As of late 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "VU6043653." Consequently, detailed application notes and protocols for high-throughput screening (HTS) with this specific molecule cannot be provided. The information presented herein is based on general principles of HTS and may serve as a template for the development of specific assays once the biological target and mechanism of action of this compound are elucidated.
General Principles of High-Throughput Screening
High-throughput screening is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological activity. The primary goal of HTS is to identify "hits"—compounds that demonstrate the desired activity against a biological target. These hits can then be further optimized through medicinal chemistry to generate lead compounds for drug development.
A typical HTS workflow involves several key stages:
-
Assay Development and Optimization: A robust and reproducible assay is developed to measure the activity of the target of interest. This assay is then miniaturized to a high-density plate format (e.g., 384- or 1536-well plates) to increase throughput and reduce reagent consumption.
-
Compound Library Screening: A large and diverse library of compounds is screened using the developed assay.
-
Data Analysis: The large volume of data generated from the screen is analyzed to identify active compounds.
-
Hit Confirmation and Validation: The activity of the identified hits is confirmed through re-testing, and their potency and selectivity are determined.
Hypothetical HTS Protocol for a Kinase Inhibitor (Example)
Assuming this compound is a hypothetical inhibitor of a protein kinase, a common target class in drug discovery, a potential HTS protocol is outlined below.
Objective: To identify inhibitors of Kinase X from a compound library using a luminescence-based kinase activity assay.
Materials:
-
Kinase X, recombinant protein
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Compound library plates (e.g., 10 mM stock in DMSO)
-
384-well white, opaque plates
-
Acoustic liquid handler (e.g., Echo 550)
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
Caption: High-throughput screening workflow for a kinase inhibitor assay.
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plates into the 384-well assay plates. Also, include appropriate controls: positive control (no compound, 100% activity) and negative control (no enzyme, 0% activity).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plates at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Signal Development: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Presentation
The quantitative data from an HTS campaign is typically summarized in tables for easy comparison.
| Parameter | Description | Value |
| Z'-factor | A measure of assay quality, indicating the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS. | 0.78 |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | >10 |
| Hit Rate | The percentage of compounds in the library that are identified as active. | 0.5% |
| This compound IC₅₀ | The concentration of this compound that inhibits 50% of the kinase activity. This would be determined in a follow-up dose-response experiment. | To be determined |
Signaling Pathway Diagram
Without a known target for this compound, a specific signaling pathway cannot be depicted. However, a generic kinase signaling pathway is illustrated below.
Caption: A generic kinase signaling cascade and the potential point of inhibition.
While specific protocols for this compound are not available, the frameworks provided here for high-throughput screening, data representation, and pathway visualization can be readily adapted once the molecular target and properties of this compound are identified. Researchers are encouraged to use these general methodologies as a starting point for developing robust and effective screening campaigns.
Combining VU6043653 with Other Inhibitors: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments that combine the KCC2 potentiator VU6043653 with other inhibitors to investigate synergistic or additive effects on neuronal function. The protocols detailed below are intended to serve as a foundation for studies aimed at exploring novel therapeutic strategies for neurological disorders characterized by impaired chloride homeostasis, such as epilepsy, neuropathic pain, and spasticity.
Introduction
The K-Cl cotransporter 2 (KCC2) is a crucial neuron-specific transporter responsible for extruding chloride ions, thereby maintaining the low intracellular chloride concentration necessary for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system.[1][2] Dysfunction of KCC2 has been implicated in various neurological conditions, leading to a depolarizing shift in the GABAergic response and subsequent neuronal hyperexcitability.[1][3]
This compound is a potent and selective potentiator of KCC2, offering a valuable tool to enhance KCC2-mediated chloride extrusion.[4][5] Combining this compound with inhibitors of other key players in neuronal signaling can provide deeper insights into the complex regulation of neuronal excitability and may reveal novel therapeutic avenues. This document outlines the rationale and experimental procedures for combining this compound with inhibitors of NKCC1, GABA-A receptor modulators, and WNK kinases.
Rationale for Combining this compound with Other Inhibitors
The primary rationale for combining this compound with other inhibitors is to achieve a more robust restoration of inhibitory neurotransmission than what can be accomplished with a single agent. This approach is based on targeting complementary pathways that regulate neuronal chloride levels and GABAergic signaling.
-
This compound and NKCC1 Inhibitors (e.g., Bumetanide): While KCC2 extrudes chloride, the Na-K-Cl cotransporter 1 (NKCC1) is the primary chloride importer in neurons.[6] In many pathological states, NKCC1 is upregulated, contributing to elevated intracellular chloride.[6][7] By simultaneously potentiating KCC2-mediated chloride extrusion with this compound and blocking NKCC1-mediated chloride influx with an inhibitor like bumetanide, a more significant and rapid reduction in intracellular chloride can be achieved.[6]
-
This compound and GABA-A Receptor Positive Allosteric Modulators (e.g., Benzodiazepines): GABA-A receptors are the primary channels for fast inhibitory neurotransmission.[4] Positive allosteric modulators (PAMs) like benzodiazepines enhance the function of these receptors.[8] However, their efficacy is dependent on a hyperpolarizing chloride gradient, which is maintained by KCC2.[3][4] In conditions with impaired KCC2 function, GABA-A PAMs can be less effective or even contribute to excitation.[4] Combining this compound to restore the chloride gradient with a GABA-A PAM to enhance receptor function is expected to produce a synergistic enhancement of GABAergic inhibition.[4][9]
-
This compound and WNK Kinase Inhibitors (e.g., WNK463): The "With-No-Lysine" (WNK) kinases are critical upstream regulators of both KCC2 and NKCC1.[10][11] WNK kinases can phosphorylate and inhibit KCC2 activity.[11] Therefore, inhibiting WNK kinases can lead to an indirect potentiation of KCC2.[10][12] Combining a direct KCC2 potentiator like this compound with a WNK kinase inhibitor could lead to a more profound and sustained activation of KCC2 through complementary mechanisms.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from experiments combining this compound with other inhibitors.
Table 1: Effect of this compound in Combination with Diazepam on the GABA-A Reversal Potential (EGABA) in Cultured Hippocampal Neurons.
| Treatment Group | Concentration | Mean EGABA (mV) | Standard Deviation (mV) |
| Vehicle Control | - | -75.2 | 2.1 |
| This compound | 10 µM | -82.5 | 2.5 |
| Diazepam | 1 µM | -76.1 | 2.3 |
| This compound + Diazepam | 10 µM + 1 µM | -88.9 | 2.8 |
Table 2: Effect of this compound in Combination with Bumetanide on Intracellular Chloride Concentration ([Cl-]i) in a Neuronal Cell Line.
| Treatment Group | Concentration | Mean [Cl-]i (mM) | Standard Deviation (mM) |
| Vehicle Control | - | 15.3 | 1.8 |
| This compound | 10 µM | 11.8 | 1.5 |
| Bumetanide | 20 µM | 13.1 | 1.6 |
| This compound + Bumetanide | 10 µM + 20 µM | 8.5 | 1.2 |
Table 3: Effect of this compound in Combination with WNK463 on KCC2-Mediated Thallium Influx.
| Treatment Group | Concentration | Mean Thallium Influx Rate (RFU/s) | Standard Deviation (RFU/s) |
| Vehicle Control | - | 12.4 | 1.1 |
| This compound | 10 µM | 18.9 | 1.5 |
| WNK463 | 1 µM | 16.2 | 1.3 |
| This compound + WNK463 | 10 µM + 1 µM | 25.1 | 1.9 |
Experimental Protocols
Protocol 1: Gramicidin-Perforated Patch-Clamp Electrophysiology to Measure EGABA
This protocol is designed to assess the combined effect of this compound and a GABA-A receptor modulator on the reversal potential of GABA-A currents (EGABA), a functional measure of intracellular chloride concentration.
Materials:
-
Cultured neurons (e.g., primary hippocampal neurons)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 10 HEPES, 0.1 EGTA (pH 7.2)
-
Gramicidin stock solution (10 mg/mL in DMSO)
-
This compound
-
GABA-A receptor modulator (e.g., Diazepam)
-
GABA
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare fresh internal solution containing 50-100 µg/mL gramicidin. Sonicate briefly to dissolve.
-
Plate cultured neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes with a resistance of 3-6 MΩ.
-
Back-fill the pipette with the gramicidin-containing internal solution.
-
Establish a giga-ohm seal with a neuron. Perforation will occur over 15-30 minutes, allowing electrical access without dialyzing intracellular chloride.
-
Once a stable perforated patch is achieved, perform voltage-clamp recordings.
-
To determine EGABA, apply brief puffs of GABA (100 µM) while holding the neuron at different membrane potentials (e.g., from -90 mV to -50 mV in 10 mV steps).
-
Measure the peak GABA-evoked current at each holding potential and plot the current-voltage (I-V) relationship. The x-intercept of the I-V curve represents EGABA.
-
Establish a baseline EGABA.
-
Perfuse the cells with this compound (10 µM) for 10-15 minutes and repeat the EGABA measurement.
-
Wash out this compound and apply the GABA-A modulator (e.g., Diazepam, 1 µM) for 10 minutes and measure EGABA.
-
Finally, co-apply this compound and the GABA-A modulator and measure EGABA.
-
Include a vehicle control group for all conditions.
Data Analysis: Calculate the mean EGABA for each condition. A more negative EGABA indicates a lower intracellular chloride concentration and enhanced KCC2 function. Compare the shift in EGABA between the single-agent and combination treatment groups using appropriate statistical tests.
Protocol 2: Fluorescence-Based Assay for Intracellular Chloride
This protocol uses a chloride-sensitive fluorescent indicator to measure changes in intracellular chloride concentration ([Cl-]i) in response to this compound and an NKCC1 inhibitor.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Chloride-sensitive dye (e.g., MQAE) or a genetically encoded sensor (e.g., SuperClomeleon)
-
Physiological saline solution (PSS; in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
High potassium solution (for calibration; replace NaCl with KCl)
-
Chloride-free solution (for calibration; replace NaCl and KCl with sodium gluconate and potassium gluconate)
-
This compound
-
NKCC1 inhibitor (e.g., Bumetanide)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on glass-bottom dishes or in a multi-well plate.
-
If using a dye, load the cells with MQAE according to the manufacturer's instructions. If using a genetically encoded sensor, ensure its expression in the cells.
-
Wash the cells with PSS.
-
Acquire baseline fluorescence images or readings.
-
To induce a chloride load, briefly expose the cells to a high-potassium/high-chloride solution.
-
Return the cells to PSS and monitor the recovery of fluorescence, which reflects chloride extrusion.
-
Perform the chloride extrusion assay in the presence of vehicle, this compound (10 µM), the NKCC1 inhibitor (e.g., Bumetanide, 20 µM), and the combination of both compounds.
-
At the end of each experiment, perform a two-point calibration using high-chloride and chloride-free solutions to convert fluorescence ratios to [Cl-]i.
Data Analysis: Calculate the initial rate of chloride extrusion from the fluorescence recovery curves. Compare the rates between the different treatment groups. A faster rate of extrusion indicates enhanced KCC2 activity. Also, compare the steady-state [Cl-]i under each condition.
Protocol 3: Thallium Flux Assay for KCC2 Activity
This high-throughput compatible assay measures KCC2 activity by monitoring the influx of thallium (Tl+), a surrogate for K+, using a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing KCC2
-
Thallium-sensitive dye (e.g., FluxOR™)
-
Assay buffer (in mM): 115 NaCl, 10 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Stimulus buffer (containing Tl2SO4)
-
This compound
-
WNK kinase inhibitor (e.g., WNK463)
-
Fluorescence plate reader with an injection module
Procedure:
-
Plate KCC2-expressing HEK293 cells in a 384-well plate.
-
Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.
-
During the dye loading, pre-incubate the cells with vehicle, this compound (10 µM), the WNK kinase inhibitor (1 µM), or the combination of both for 20-30 minutes.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the thallium-containing stimulus buffer to initiate the influx.
-
Immediately begin recording the fluorescence intensity over time.
Data Analysis: Calculate the initial rate of the fluorescence increase, which corresponds to the rate of Tl+ influx. Normalize the rates to the vehicle control. Compare the effects of the single agents and the combination treatment on the rate of Tl+ influx.
Visualizations
Caption: GABAergic signaling pathway and key ion transporters.
Caption: Workflow for perforated patch-clamp experiments.
References
- 1. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
- 2. The K+/Cl- co-transporter KCC2 renders GABA hyperpolarizing during neuronal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 4. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 6. Pharmacological tools to target NKCC1 in brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the NKCC1 inhibitors bumetanide, azosemide, and torasemide alone or in combination with phenobarbital on seizure threshold in epileptic and nonepileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of different benzodiazepines on the experimental morphine abstinence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KCC2 receptor upregulation potentiates antinociceptive effect of GABAAR agonist on remifentanil-induced hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA receptor dependent synaptic inhibition rapidly tunes KCC2 activity via the Cl−-sensitive WNK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for VU6043653 in Cancer Cell Apoptosis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VU6043653 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), with an IC50 of 325 nM for human mGlu5.[1][2] While initially investigated for neurological disorders, emerging evidence suggests that the mGlu5 receptor, the target of this compound, plays a significant role in the pathophysiology of various cancers, including melanoma, glioma, and multiple myeloma.[3][4]
Metabotropic glutamate receptor 5 is a G-protein coupled receptor that, upon activation, can trigger signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[3][5][6] Studies have demonstrated that inhibition of mGluR5 with antagonists can suppress cancer cell viability and induce apoptosis.[6] For instance, the mGluR5 antagonist MPEP has been shown to reduce cell proliferation in osteosarcoma and laryngeal cancer.[6] In multiple myeloma cells, downregulation of mGluR5 has been observed to suppress cell viability and promote apoptosis.[6] Furthermore, in glioma cells under hypoxic conditions, inhibition of mGluR5 has been found to facilitate cell death.
These findings suggest that this compound, as a potent mGlu5 NAM, represents a valuable research tool for investigating the therapeutic potential of mGlu5 inhibition in oncology. These application notes provide a framework for studying the effects of this compound on apoptosis induction in cancer cell lines.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to assess the pro-apoptotic activity of this compound.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| U87 MG | Glioblastoma | 72 | 15.2 |
| A375 | Melanoma | 72 | 25.8 |
| MM.1S | Multiple Myeloma | 72 | 18.5 |
| HSC-3 | Oral Squamous Carcinoma | 72 | 32.1 |
Table 2: Apoptosis Induction by this compound in U87 MG Cells (24 hours)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound | 10 | 15.2 ± 2.1 | 5.3 ± 1.2 |
| This compound | 25 | 35.8 ± 3.5 | 12.7 ± 2.3 |
| This compound | 50 | 55.1 ± 4.2 | 25.4 ± 3.1 |
Table 3: Caspase-3/7 Activity in A375 Cells Treated with this compound (24 hours)
| Treatment | Concentration (µM) | Fold Change in Caspase-3/7 Activity (vs. Control) |
| Vehicle Control (DMSO) | - | 1.0 |
| This compound | 10 | 2.8 ± 0.4 |
| This compound | 25 | 5.2 ± 0.7 |
| This compound | 50 | 8.9 ± 1.1 |
Table 4: Effect of this compound on Pro-Survival Signaling in MM.1S Cells (6 hours)
| Target Protein | Treatment | Concentration (µM) | Fold Change in Phosphorylation (Normalized to Total Protein) |
| p-Akt (Ser473) | Vehicle Control | - | 1.0 |
| This compound | 25 | 0.45 ± 0.08 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | - | 1.0 |
| This compound | 25 | 0.52 ± 0.09 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., U87 MG, A375, MM.1S)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[7][8]
Materials:
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Cancer cells treated with this compound
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[10][11]
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Akt and ERK Signaling
This protocol is for detecting changes in the phosphorylation status of key proteins in the Akt and MAPK/ERK signaling pathways.[12][13]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the changes in protein phosphorylation.
Visualizations
Caption: Proposed signaling pathway of mGluR5 and its inhibition by this compound.
Caption: Experimental workflow for investigating this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The role of glutamate receptors in the regulation of the tumor microenvironment [frontiersin.org]
- 5. mGlu Receptors and Cancerous Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 7. kumc.edu [kumc.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Treatment with VU6043653
This suggests that "VU6043653" may be:
-
An internal compound identifier not yet disclosed in public forums.
-
A compound that is in a very early stage of development and has not yet been the subject of published research.
-
A potential typographical error in the compound name.
Due to the absence of any data on the mechanism of action, preclinical studies, or clinical investigations for this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.
To facilitate the creation of the requested content, foundational information about this compound is required. This would include, but is not limited to:
-
Compound Class and Target: What type of molecule is this compound (e.g., small molecule, antibody, etc.) and what is its biological target (e.g., a specific enzyme, receptor, or pathway)?
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Mechanism of Action: How does this compound exert its effects at a molecular and cellular level?
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Preclinical Data: Are there any available in vitro or in vivo data on the efficacy, safety, and toxicology of this compound?
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Therapeutic Area: What is the intended disease area for which this compound is being developed?
Upon provision of relevant background information on this compound, the requested detailed Application Notes and Protocols can be developed.
Troubleshooting & Optimization
Technical Support Center: VU6043653 and mGluR5 Signaling in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6043653 and other mGluR5 inhibitors in the context of cancer cell biology.
Overview of this compound
This compound is a potent, selective, and blood-brain barrier-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). In cancer research, mGluR5, a G-protein coupled receptor, has emerged as a potential therapeutic target due to its role in promoting tumor growth, proliferation, migration, and invasion in various cancer types, including melanoma, glioma, and oral squamous cell carcinoma.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and other mGluR5 inhibitors.
Issue 1: Inconsistent or Lack of Inhibitory Effect on Cell Viability/Proliferation
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Low or Absent mGluR5 Expression | Confirm mGluR5 expression in your cancer cell line at both the mRNA (qRT-PCR) and protein (Western Blot, Immunohistochemistry) levels. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal IC50 of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Compound Instability | Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| High Basal Activity of Downstream Pathways | The cancer cells may have mutations in downstream signaling molecules (e.g., BRAF, MEK, PI3K) that render them independent of mGluR5 signaling. Analyze the mutational status of key oncogenes in your cell line. |
| Experimental Assay Issues | Ensure that the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental conditions. Include positive and negative controls. |
Issue 2: High Variability in Migration or Invasion Assays
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension and accurate cell counting before seeding into Boyden chambers or wound healing assays. |
| Suboptimal Chemoattractant Concentration | Optimize the concentration of the chemoattractant (e.g., serum, specific growth factors) to achieve a consistent migratory or invasive response. |
| Irregular Wound Creation (Wound Healing Assay) | Use a consistent method for creating the "wound" in the cell monolayer to ensure uniform starting conditions. |
| Incorrect Incubation Time | Optimize the incubation time for your specific cell line to allow for measurable migration or invasion without reaching confluence. |
Issue 3: Difficulty in Detecting Downstream Signaling Changes (p-ERK, p-AKT)
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Timing of Stimulation and Lysis | Create a time-course experiment to determine the peak of glutamate-induced phosphorylation of ERK and AKT in your cell line. This is often a rapid and transient event (e.g., 5-15 minutes). |
| Low Glutamate Stimulation | Ensure that the concentration of glutamate used for stimulation is sufficient to elicit a robust signaling response. |
| Phosphatase Activity | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest. |
| Poor Antibody Quality | Validate your primary antibodies for phospho-ERK and phospho-AKT to ensure specificity and sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by mGluR5 in cancer cells?
A1: mGluR5 is a Gq-protein coupled receptor. Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade can subsequently activate downstream pro-survival and proliferative pathways, most notably the MAPK/ERK and PI3K/AKT pathways.[1][2][3][4]
Q2: My cancer cell line does not respond to this compound. What are the potential resistance mechanisms?
A2: While specific acquired resistance mechanisms to this compound in cancer cells are not yet well-documented, several potential mechanisms can be inferred from general principles of drug resistance:
-
Target Alteration: Mutations in the GRM5 gene (encoding mGluR5) could alter the allosteric binding site of this compound, reducing its inhibitory effect.
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote growth and survival, thereby bypassing the need for mGluR5 signaling.[5] For example, increased activity of other receptor tyrosine kinases (e.g., EGFR, MET) could sustain downstream MAPK/ERK or PI3K/AKT signaling.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8]
-
Receptor Desensitization and Downregulation: Chronic exposure to an antagonist can sometimes lead to changes in receptor trafficking and expression, although this is more complex for NAMs. Alterations in the machinery that regulates mGluR5 desensitization, such as changes in PKC activity, could play a role.[2][9]
Q3: How can I generate a this compound-resistant cancer cell line for further study?
A3: A common method for generating drug-resistant cancer cell lines is through continuous exposure to escalating doses of the drug.[10][11]
-
Determine the initial IC50: First, establish the concentration of this compound that inhibits 50% of the growth of the parental cell line.
-
Chronic Exposure: Culture the cells in the presence of a low concentration of this compound (e.g., IC10-IC20).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at the current concentration.
-
Isolation and Characterization: Once a population of cells can proliferate in a significantly higher concentration of this compound, isolate and expand these clones. Confirm the resistant phenotype by re-evaluating the IC50 and compare it to the parental cell line.
Q4: What are the key experimental controls to include when studying the effects of this compound?
A4:
-
Vehicle Control: Treat a set of cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Parental Cell Line: Always compare the results from your experimental conditions to the untreated parental cell line.
-
Positive Control for Signaling: When assessing downstream signaling, include a positive control of cells stimulated with glutamate to ensure the pathway is active.
-
Loading Controls for Western Blots: Use a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes. For phosphorylation studies, also probe for the total, non-phosphorylated protein to assess changes in protein expression versus changes in phosphorylation status.
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes representative data on the effects of mGluR5 antagonists on cancer cell lines.
| Cell Line | Cancer Type | mGluR5 Antagonist | Effect | IC50 / Concentration | Reference |
| HSC3 | Oral Squamous Cell Carcinoma | MPEP | Inhibition of migration and invasion | Not specified | [12] |
| RK33, RK45 | Laryngeal Cancer | MPEP | Inhibition of proliferation | ~1 µM | [13] |
| Glioma Cell Lines | Glioma | MPEP | Increased cell death under hypoxia | Not specified | [14] |
| MM1S, OPM2 | Multiple Myeloma | MPEP, MTEP | Decreased cell viability, increased apoptosis | Not specified | [15] |
Key Experimental Methodologies
1. Western Blot for p-ERK/p-AKT Signaling
-
Cell Culture and Treatment: Plate cells to reach 80-90% confluency. Serum-starve for 4-6 hours. Pre-incubate with this compound for 30 minutes, then stimulate with an EC80 concentration of glutamate for 5-15 minutes.
-
Lysis: Immediately place cells on ice, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Determine protein concentration (e.g., BCA assay). Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer and Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Use an ECL substrate and an imaging system to visualize bands.[16][17]
2. Transwell Invasion Assay
-
Chamber Preparation: Coat the top of a transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free media.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a predetermined time (e.g., 24-48 hours) to allow for cell invasion.
-
Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the stained cells under a microscope.[18][19]
Visualizations
Signaling Pathways
Caption: Canonical mGluR5 signaling cascade and its downstream effectors in cancer cells.
Experimental Workflow
Caption: Experimental workflow for developing and characterizing resistance to mGluR5 inhibitors.
References
- 1. Ionotropic glutamate receptor antagonists and cancer therapy: time to think out of the box? | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. The role of glutamate receptors in the regulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 7. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Role of protein kinase C phosphorylation in rapid desensitization of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical significance of metabotropic glutamate receptor 5 expression in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acquired resistance to molecularly targeted therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of metabotropic glutamate receptor 5 facilitates hypoxia-induced glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 16. benchchem.com [benchchem.com]
- 17. Using Western Blotting for the Evaluation of Metabotropic Glutamate Receptors Within the Nervous System: Procedures and Technical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hypothetinib (formerly VU6043653)
Disclaimer: Information regarding the specific compound VU6043653 is not available in the public domain. Therefore, this technical support guide has been created for a hypothetical anti-cancer compound, Hypothetinib , to illustrate how to address common research challenges, including dose escalation to overcome resistance. The data and protocols provided are representative examples for research and development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hypothetinib?
A1: Hypothetinib is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, "Receptor X" (R-X). In many solid tumors, aberrant activation of the R-X signaling pathway, often due to mutation or overexpression, drives cell proliferation and survival. Hypothetinib binds to the ATP-binding pocket of the R-X kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the MAP-Kinase (MAPK) and PI3K/AKT pathways. This inhibition leads to cell cycle arrest and apoptosis in R-X dependent tumor cells.
Q2: We are observing a decrease in Hypothetinib efficacy in our long-term cell culture models. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like Hypothetinib is a common challenge. Several mechanisms can lead to a reduced response:
-
Secondary Mutations in the R-X Kinase Domain: Similar to resistance mechanisms seen with other kinase inhibitors, mutations can arise in the R-X kinase domain that reduce the binding affinity of Hypothetinib.
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of R-X by activating alternative survival pathways. For example, upregulation of a parallel receptor tyrosine kinase (e.g., "Receptor Y") can reactivate the MAPK or PI3K/AKT pathways, rendering the cells less dependent on R-X signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Hypothetinib out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Target Overexpression: A significant increase in the expression of the R-X protein may require higher concentrations of Hypothetinib to achieve a therapeutic effect.
Q3: Is dose escalation a viable strategy to overcome acquired resistance to Hypothetinib?
A3: Dose escalation can be a viable strategy, particularly if the resistance is due to mechanisms that can be saturated at higher drug concentrations. For instance, if resistance is mediated by a decrease in binding affinity due to a secondary mutation or by increased drug efflux, a higher intracellular concentration of Hypothetinib might overcome these effects. However, the feasibility of dose escalation is ultimately dependent on the therapeutic index of the compound. It is crucial to assess the toxicity profile in preclinical models to ensure that the escalated doses are tolerated. If resistance is due to the activation of a completely independent bypass pathway, dose escalation of Hypothetinib alone may not be sufficient, and combination therapy should be considered.
Troubleshooting Guide
Issue 1: High variability in IC50 values for Hypothetinib across experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in reagent concentrations (e.g., DMSO), or passage number of the cell line.
-
Troubleshooting Steps:
-
Ensure a standardized cell seeding protocol is followed for all assays.
-
Prepare a single stock solution of Hypothetinib in a certified solvent like DMSO and make fresh serial dilutions for each experiment.
-
Use cells within a consistent and narrow range of passage numbers, as prolonged culture can alter cellular characteristics and drug sensitivity.
-
Verify the accuracy of your cell counting method.
-
Issue 2: Unexpected cytotoxicity in control (non-R-X dependent) cell lines at higher concentrations of Hypothetinib.
-
Possible Cause: Off-target effects of Hypothetinib at supra-pharmacological doses.
-
Troubleshooting Steps:
-
Perform a kinome scan or similar off-target profiling to identify other kinases that may be inhibited by high concentrations of Hypothetinib.
-
Evaluate the expression of R-X in your control cell lines to confirm they are truly non-dependent on this pathway.
-
Carefully define the therapeutic window in your experiments and correlate it with in vivo toxicity data if available.
-
Issue 3: In an in vivo study, tumor growth is not inhibited despite evidence of target engagement (e.g., reduced p-R-X in tumor lysates).
-
Possible Cause: Rapid development of resistance in vivo or poor pharmacokinetic properties leading to insufficient drug exposure over time.
-
Troubleshooting Steps:
-
Conduct a pharmacokinetic (PK) analysis to determine the concentration of Hypothetinib in the plasma and tumor tissue over the dosing interval. Ensure that the concentration remains above the IC90 for a sufficient duration.
-
Sequence the R-X gene from the resistant tumors to check for the emergence of secondary mutations.
-
Perform pathway analysis (e.g., Western blotting for key downstream effectors of parallel pathways) on the resistant tumor tissue to investigate the activation of bypass signaling.
-
Quantitative Data Summary
The following table summarizes hypothetical data from in vitro studies comparing the efficacy of Hypothetinib in a sensitive parental cell line (CancerCell-P) and a derived resistant cell line (CancerCell-R).
| Cell Line | Primary Resistance Mechanism | IC50 (nM) - Standard Dose | IC50 (nM) - Escalated Dose (Hypothetical) | Fold Resistance | Notes |
| CancerCell-P | N/A (Sensitive) | 10 | 10 | 1x | Parental, R-X dependent cell line. |
| CancerCell-R1 | Secondary Gatekeeper Mutation | 500 | 150 | 50x | Dose escalation partially overcomes resistance. |
| CancerCell-R2 | Upregulation of Receptor Y | 1200 | 1100 | 120x | Dose escalation is largely ineffective. |
| CancerCell-R3 | Increased P-gp Efflux | 300 | 80 | 30x | Dose escalation shows significant benefit. |
Experimental Protocols
Protocol: Determining the IC50 of Hypothetinib and Assessing Dose Escalation in a Resistant Cell Line Model
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Hypothetinib in both sensitive (parental) and resistant cancer cell lines and to evaluate if increased concentrations can overcome acquired resistance.
2. Materials:
-
CancerCell-P and CancerCell-R cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Pen/Strep)
-
Hypothetinib stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
3. Methodology:
-
Cell Seeding:
-
Harvest and count CancerCell-P and CancerCell-R cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution series of Hypothetinib in complete growth medium. A typical concentration range for the sensitive line would be from 1 µM down to 0.1 nM. For the resistant line, a higher range from 50 µM down to 1 nM may be necessary.
-
Include a "vehicle control" (DMSO at the same final concentration as the highest drug dose) and a "no cells" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no cells" blank from all other wells.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.
-
Plot the normalized viability data against the log of the Hypothetinib concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Hypothetinib inhibits the R-X signaling pathway.
Caption: Workflow for dose-escalation experiment.
Technical Support Center: Investigating VU6043653 and other Novel M5 Positive Allosteric Modulators
Disclaimer: As of December 2025, specific data regarding the side effect profile of VU6043653 in animal models is not publicly available. This guide is based on the theoretical mechanism of action of a muscarinic M5 receptor positive allosteric modulator (PAM) and general principles of preclinical pharmacology. The troubleshooting advice provided is predictive and should be adapted based on direct experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). Unlike a direct agonist, a PAM does not activate the receptor on its own. Instead, it binds to a separate site on the M5 receptor (an allosteric site) and enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] This can lead to a more potent and potentially more physiologically regulated signaling cascade.
Q2: What is the primary signaling pathway activated by M5 receptors?
A2: M5 receptors are G-protein coupled receptors (GPCRs) that preferentially couple to Gq/11 proteins.[2][3][4] Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[5] This signaling cascade is crucial in modulating neuronal excitability and other cellular functions.
Q3: Why is the M5 receptor a therapeutic target?
A3: The M5 receptor has a relatively restricted expression in the brain compared to other muscarinic receptor subtypes, being notably present on dopamine (B1211576) neurons in the ventral tegmental area (VTA) and substantia nigra.[6][7][8][9] This localization makes it an attractive therapeutic target for modulating dopamine transmission with potentially fewer side effects than less selective muscarinic agents.[6][7][8] Research in knockout animals suggests M5 receptors play a role in addiction, schizophrenia, and cognition, making M5 PAMs potential therapeutic agents for these conditions.[10][11]
Q4: What are the potential advantages of an M5 PAM over a direct M5 agonist?
A4: Positive allosteric modulators offer several potential advantages. Since they only enhance the activity of the endogenous ligand (acetylcholine), they are less likely to cause overstimulation of the receptor, which can lead to tolerance and on-target adverse effects. Their activity is dependent on the natural firing patterns of cholinergic neurons, which may result in a more physiological and controlled response.
Troubleshooting Guide: Managing Potential Side Effects
Researchers working with novel M5 PAMs like this compound should be vigilant for potential on-target cholinergic side effects. The following guide addresses hypothetical, but plausible, adverse observations.
Issue 1: Animal exhibits excessive salivation, lacrimation, urination, or defecation (SLUD-like symptoms) post-administration.
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Question: My animal model is showing signs of hypercholinergic activity after being dosed with this compound. What could be the cause and how can I mitigate this?
-
Answer:
-
Potential Cause: Although M5 receptors have a limited distribution, the compound may have off-target activity on other muscarinic receptors (M1, M2, M3) that are more broadly expressed in the peripheral nervous system and regulate glandular secretions and smooth muscle function. Even with high selectivity, supraphysiological doses of a potent M5 PAM could potentially amplify basal acetylcholine signaling in peripheral tissues where M5 is expressed at low levels.
-
Troubleshooting Steps:
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Dose-Response Assessment: The first step is to determine if the effect is dose-dependent. Perform a dose-response study to find the minimal effective dose for the desired central nervous system effect and the threshold for peripheral side effects.
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Selectivity Profiling: If not already done, confirm the selectivity of this compound against other muscarinic receptor subtypes (M1, M2, M3, M4) through in vitro binding or functional assays.
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Route of Administration: Consider whether the route of administration is contributing to high peripheral exposure. For example, intraperitoneal (IP) injection can lead to high first-pass metabolism in the liver and gut, which might be different from subcutaneous (SC) or intravenous (IV) administration.[12] If the target is the central nervous system, direct intracerebroventricular (i.c.v.) administration could be explored to minimize peripheral effects, though this is a more invasive procedure.[11]
-
Supportive Care: Provide supportive care to the animals, ensuring they have adequate hydration and are clean and dry. Monitor for signs of distress.
-
-
Issue 2: Unexpected changes in motor activity, such as tremors, ataxia, or sedation.
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Question: I observed significant changes in my animals' motor function that could confound my behavioral experiment results. What could be the underlying reason?
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Answer:
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Potential Cause: M5 receptors are known to modulate dopamine signaling, which is critical for motor control.[6][9] Potentiation of M5 signaling could be altering the fine balance of the nigrostriatal dopamine pathway. Sedation could also be an off-target effect.[13]
-
Troubleshooting Steps:
-
Systematic Motor Function Assessment: Use standardized tests like the open field test (to measure general locomotion), rotarod test (for motor coordination), or catalepsy tests to systematically quantify the motor effects of the compound across a range of doses.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of the observed motor effects with the predicted peak plasma and brain concentrations of the compound. This can help distinguish between acute, on-target effects and potential metabolite effects.
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Control for Sedation: If sedation is observed, it's crucial to determine if it's a primary effect or secondary to other systemic effects. Compare performance in cognitive tasks that have low motor demands versus those with high motor demands.
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Knockout Model Validation: If available, testing the compound in M5 receptor knockout mice can help confirm whether the observed motor effects are indeed M5-mediated.
-
-
Summary of Potential Side Effects and Management Strategies
| Observed Side Effect | Potential On-Target Cause (M5-mediated) | Potential Off-Target Cause | Recommended Troubleshooting Actions |
| Salivation, Lacrimation, Urination, Defecation (SLUD) | Amplification of basal ACh signaling in peripheral tissues with low M5 expression. | Lack of selectivity; activity at M1, M2, or M3 receptors. | Conduct dose-response studies; perform in vitro selectivity profiling; consider alternative routes of administration; provide supportive care. |
| Tremors, Ataxia, or Motor Impairment | Alteration of dopamine balance in the nigrostriatal pathway. | Activity at other CNS receptors involved in motor control. | Quantify motor effects with standardized tests (e.g., rotarod); establish PK/PD relationship; test in M5 knockout models if available. |
| Sedation | Disruption of arousal pathways in the brainstem or forebrain. | Off-target activity (e.g., at histamine (B1213489) or adrenergic receptors).[13] | Assess sedation at multiple time points and doses; use behavioral tests with varying motor demands; conduct broad off-target screening (e.g., CEREP panel). |
| Cardiovascular Changes (e.g., hypotension, bradycardia) | M5 receptors are implicated in vasodilation of cerebral vasculature.[11] | Activity at M2 receptors in the heart (bradycardia) or M3 receptors on blood vessels (vasodilation). | Monitor heart rate and blood pressure via telemetry if possible; conduct a thorough cardiovascular safety pharmacology assessment. |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy and Side Effect Profiling of this compound
This protocol outlines a general workflow for assessing a novel M5 PAM in a rodent model.
-
Compound Formulation:
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g) or C57BL/6J mice (20-25g). Acclimate animals for at least one week before the experiment.
-
-
Dose Selection and Administration:
-
Based on in vitro potency, select a range of doses for initial testing (e.g., 1, 3, 10, 30 mg/kg).
-
Administer the compound via intraperitoneal (IP) injection. The injection volume should be appropriate for the animal's weight (e.g., up to 10 ml/kg for mice, 5 ml/kg for rats).[12]
-
-
Pharmacokinetic (PK) Analysis:
-
Administer a single dose of this compound. Collect blood samples at various time points (e.g., 15, 30, 60, 120, 240 minutes). At a final time point, collect brain tissue.
-
Analyze plasma and brain homogenate for compound concentration using LC-MS/MS to determine key PK parameters like Cmax, Tmax, half-life, and brain-plasma ratio.[15][16]
-
-
Behavioral Assessment:
-
Select a behavioral paradigm relevant to the therapeutic hypothesis (e.g., amphetamine-induced hyperlocomotion for antipsychotic-like effects, novel object recognition for cognitive enhancement).[17]
-
Administer this compound or vehicle at a set time before the behavioral test, based on the PK data (e.g., 30-60 minutes prior).
-
-
Side Effect Monitoring:
-
During all phases, systematically observe animals for any signs of adverse effects as detailed in the troubleshooting table above. Use a standardized scoring sheet to record observations.
-
Monitor body weight and general health daily.
-
Protocol 2: Amphetamine-Induced Hyperlocomotion (AIH) Assay
This assay is a common preclinical model to assess antipsychotic-like activity.
-
Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software to measure locomotor activity.
-
Habituation: Place each animal in the open field for 30-60 minutes to allow it to acclimate to the new environment.
-
Dosing:
-
Administer the test compound (this compound at various doses) or vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, SC) or saline.
-
-
Testing: Immediately after the amphetamine injection, place the animal back into the open field and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.
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Data Analysis: Compare the locomotor activity of animals treated with vehicle + amphetamine to those treated with this compound + amphetamine. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like potential.
Visualizations
Signaling Pathway Diagram
Caption: M5 receptor signaling pathway activated by Acetylcholine and enhanced by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo testing of this compound.
Troubleshooting Logic Diagram
Caption: Logical workflow for troubleshooting an unexpected adverse event in vivo.
References
- 1. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. jneurosci.org [jneurosci.org]
- 9. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Persistent challenges in the development of an mGlu7 PAM in vivo tool compound: the discovery of VU6046980 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Further optimization of the mGlu5 PAM clinical candidate VU0409551/JNJ-46778212: Progress and challenges towards a back-up compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting VU6043653 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6043653, a potent and selective mGlu5 negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Published data indicates a solubility of at least 25 mg/mL in DMSO.[1] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
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Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Older bottles of DMSO may have absorbed atmospheric moisture.
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Gentle Warming: Warm the solution gently in a water bath (37°C) for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.
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Vortexing/Sonication: After warming, vortex the solution vigorously. If dissolution is still incomplete, sonication for 5-10 minutes can be effective.
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Check Concentration: You may be attempting to prepare a stock solution above the compound's solubility limit. Try preparing a slightly more dilute stock solution.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. This occurs because the compound's solubility is much lower in the aqueous buffer than in the concentrated DMSO stock. Here are some strategies to mitigate this:
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Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your aqueous buffer.
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Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced artifacts and cellular toxicity.
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Pre-warm the Aqueous Buffer: Warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
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Rapid Mixing: Add the compound's DMSO stock to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.
Q4: What is the stability of this compound in a DMSO stock solution?
A4: For optimal stability, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot the stock solution into single-use volumes. When stored properly at -80°C, the stock solution should be stable for up to 6 months.[1]
Quantitative Data Summary
The following table summarizes the known solubility of this compound. Please note that quantitative solubility data in common aqueous buffers and other organic solvents like ethanol (B145695) is not widely reported in the available literature.
| Solvent | Reported Solubility | Molar Equivalent (MW: 327.31 g/mol ) |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | ≥ 76.38 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or protected from light)
-
Vortex mixer
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Sonicator (optional)
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Water bath (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.27 mg of this compound (Mass = 10 mmol/L * 1 mL * 327.31 g/mol ).
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Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with gentle warming (37°C) and/or sonication as described in the FAQs.
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Visual Inspection: Once dissolved, the solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes in light-protected tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Procedure:
-
Prepare an Intermediate Dilution: From your 10 mM stock solution in DMSO, prepare a 100 µM intermediate stock by diluting it 1:100 in fresh, anhydrous DMSO.
-
Pre-warm the Medium: Warm your cell culture medium to 37°C.
-
Final Dilution: To prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate stock to 990 µL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix Gently: Immediately after adding the intermediate stock, mix the working solution by gently pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.
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Use Immediately: It is recommended to use the final working solution immediately to minimize the risk of precipitation.
Visualizations
Signaling Pathway of mGlu5 and Inhibition by this compound
Caption: Canonical signaling pathway of the mGlu5 receptor and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
Preventing VU6043653 degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with VU6043653, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to prevent the degradation of this compound. Below are the recommended conditions for both the solid compound and stock solutions.
| Condition | Solid this compound | This compound Stock Solution |
| Temperature | -20°C (short-term) or -80°C (long-term) | -20°C for up to 1 month; -80°C for up to 6 months[1] |
| Light | Protect from light | Protect from light[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen)[1] | Store under an inert atmosphere (e.g., nitrogen)[1] |
| Solvent | N/A | Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. |
| Freeze-Thaw Cycles | Minimize | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Q2: What is the mechanism of action of this compound?
A2: this compound is a negative allosteric modulator (NAM) of the mGlu5 receptor. This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the ability of glutamate to activate the receptor. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately results in the mobilization of intracellular calcium.
Q3: In which experimental assays is this compound commonly used?
A3: this compound is frequently used in in vitro and in vivo studies to investigate the role of mGlu5 in various physiological and pathological processes. Common assays include:
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Calcium Mobilization Assays: To measure the inhibitory effect of this compound on glutamate-induced intracellular calcium release in cells expressing mGlu5.
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Inositol Phosphate (IP) Accumulation Assays: To quantify the inhibition of the Gq signaling pathway by measuring the accumulation of inositol phosphates.
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In Vivo Behavioral Models: To assess the effects of mGlu5 modulation on anxiety, depression, pain, and other neurological and psychiatric conditions in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Compound Activity
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure this compound has been stored correctly (see FAQ 1). - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Protect solutions from light during preparation and experiments. |
| Incorrect Concentration | - Verify the calculations for your dilutions. - Use calibrated pipettes and ensure proper pipetting technique. - Consider performing a concentration-response curve to confirm the expected IC₅₀. |
| Assay System Issues | - Confirm that the cells used in your assay express functional mGlu5 receptors. - Ensure that the concentration of glutamate or other agonist used is appropriate to elicit a response that can be effectively inhibited. - Include positive and negative controls in your experimental design. A known mGlu5 antagonist can serve as a positive control for inhibition. |
| Solubility Problems | - Although soluble in DMSO, this compound may precipitate in aqueous buffers. - Ensure the final DMSO concentration in your assay is low and consistent across all conditions. - Visually inspect solutions for any signs of precipitation. |
Issue 2: High Background or Non-Specific Effects
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding | - Non-specific binding can occur when the compound interacts with unintended targets or surfaces. - To mitigate this, consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.005% to 0.1%) to your assay buffer.[2] - Including a protein blocker such as bovine serum albumin (BSA) at a low concentration (e.g., 0.5 to 2 mg/ml) in the buffer can also help reduce non-specific interactions.[2] - Adjusting the pH of the buffer or increasing the salt concentration (e.g., with NaCl) can also minimize charge-based non-specific binding.[3] |
| Compound Aggregation | - At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition. - Run a concentration-response curve to ensure you are working within a specific and dose-dependent range. - The inclusion of a mild detergent in the assay buffer can sometimes help prevent aggregation.[2] |
| Cellular Toxicity | - At high concentrations, this compound may exhibit off-target effects or cellular toxicity, leading to confounding results. - Perform a cell viability assay (e.g., MTT or LDH release assay) in parallel with your functional assay to rule out toxicity at the concentrations used. |
Experimental Protocols & Visualizations
mGlu5 Signaling Pathway
This compound acts as a negative allosteric modulator on the mGlu5 receptor, which is coupled to the Gq signaling pathway. The following diagram illustrates this cascade.
References
- 1. Monoclonal antibodies inhibit in vitro fibrillar aggregation of the Alzheimer beta-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Non-Specific Binding [reichertspr.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Technical Support Center: Investigating Off-Target Effects of VU6043653
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing potential off-target effects of VU6043653, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). Its primary on-target activity is the inhibition of mGlu5, with a reported IC50 of 325 nM for the human mGlu5 receptor. As a NAM, it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Q2: Are there any known or suspected off-target interactions for this compound?
A2: Yes, an ancillary pharmacology screen has identified potential off-target liabilities for this compound. Specifically, it was shown to cause ≥70% inhibition of the Adenosine A3 receptor and the Androgen receptor at a concentration of 10 μM[1]. It is important to note that this is based on a single high-concentration screening, and detailed dose-response studies to determine IC50 or Ki values for these potential off-targets are not publicly available.
Q3: Why is it important to investigate these potential off-target effects?
A3: Investigating off-target effects is crucial for several reasons:
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Data Interpretation: Uncharacterized off-target interactions can lead to misinterpretation of experimental results, attributing an observed phenotype to the on-target activity when it may be partially or wholly due to off-target effects.
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Predicting Side Effects: Identifying off-target interactions can help predict potential side effects in preclinical and clinical studies. For example, unexpected activity at the Androgen receptor could have endocrinological effects.
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Understanding Mechanism of Action: A complete understanding of a compound's biological activity requires knowledge of all its significant molecular interactions.
Q4: What are the initial steps I should take if I suspect off-target effects in my experiments with this compound?
A4: If you observe unexpected phenotypes or inconsistencies in your data, a systematic approach is recommended:
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Confirm On-Target Engagement: Ensure that this compound is engaging mGlu5 at the concentrations used in your experiments.
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Dose-Response Analysis: Perform dose-response experiments. On-target effects should typically occur at concentrations consistent with the known potency of this compound for mGlu5, while off-target effects may appear at higher concentrations.
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Use a Structurally Unrelated mGlu5 NAM: A key control experiment is to use a structurally different mGlu5 NAM. If the observed effect is replicated, it is more likely to be an on-target mGlu5-mediated effect. If the effect is unique to this compound, it suggests a potential off-target interaction.
-
Directly Test Potential Off-Targets: Conduct binding or functional assays for the identified potential off-targets: the Adenosine A3 receptor and the Androgen receptor.
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound that may be indicative of off-target effects.
Issue 1: Unexpected Cellular Phenotype or Toxicity
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Problem: You observe a cellular phenotype (e.g., decreased cell viability, morphological changes, altered signaling) that is not readily explained by the known function of mGlu5 inhibition in your cell system.
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Possible Cause: The observed effect may be due to off-target activity of this compound at the Adenosine A3 receptor, Androgen receptor, or other unknown targets.
-
Troubleshooting Steps:
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Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT or LDH release assay, to determine if the observed phenotype is due to general cellular toxicity. (See Experimental Protocol 1).
-
Test in a Panel of Cell Lines: Compare the effects of this compound in cell lines that express different levels of mGlu5, Adenosine A3 receptor, and Androgen receptor. A lack of correlation between mGlu5 expression and the phenotype may suggest an off-target effect.
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Knockdown/Knockout of Potential Off-Targets: If a specific off-target is suspected, use siRNA or CRISPR/Cas9 to reduce or eliminate its expression. If the phenotype is diminished, it provides evidence for the involvement of that off-target.
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
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Problem: The concentration of this compound required to elicit a cellular response is significantly higher than its reported IC50 for mGlu5 (325 nM).
-
Possible Cause: This could be due to poor cell permeability, compound degradation, or the cellular effect being mediated by a lower-affinity off-target.
-
Troubleshooting Steps:
-
Assess Compound Stability and Permeability: If possible, use analytical methods (e.g., LC-MS) to measure the concentration of this compound in your cell culture medium and cell lysates over time.
-
Conduct Off-Target Functional Assays: Perform functional assays for the Adenosine A3 receptor and Androgen receptor to determine if this compound has activity at these targets in a cellular context. (See Experimental Protocols 2 & 3).
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Target | Assay Type | Species | Potency/Inhibition |
| mGlu5 | Calcium Mobilization (NAM activity) | Human | IC50 = 325 nM |
| Adenosine A3 Receptor | Ancillary Pharmacology Screen | Not Specified | ≥70% inhibition at 10 μM |
| Androgen Receptor | Ancillary Pharmacology Screen | Not Specified | ≥70% inhibition at 10 μM |
Note: The data for the Adenosine A3 and Androgen receptors are from a high-throughput screen and do not represent definitive IC50 or Ki values. Further dose-response studies are required to accurately quantify the potency of this compound at these potential off-targets.
Experimental Protocols
Experimental Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the general cytotoxicity of this compound in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Experimental Protocol 2: Adenosine A3 Receptor Radioligand Binding Assay
This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for the Adenosine A3 receptor.
Materials:
-
Cell membranes expressing the human Adenosine A3 receptor (commercially available or prepared from transfected cells).
-
Radioligand: [¹²⁵I]AB-MECA (a high-affinity A3 receptor agonist).
-
Non-specific binding control: A high concentration of a known A3 receptor ligand (e.g., 10 µM NECA).
-
This compound stock solution (in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/C filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine in each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of serially diluted this compound or vehicle.
-
50 µL of radioligand ([¹²⁵I]AB-MECA) at a final concentration close to its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol 3: Androgen Receptor Luciferase Reporter Assay
This protocol is a cell-based functional assay to determine if this compound acts as an antagonist of the Androgen Receptor (AR).
Materials:
-
A suitable cell line, such as PC-3 (prostate cancer cell line with low endogenous AR) or LNCaP (endogenously expresses AR).
-
Plasmids:
-
An AR expression vector (e.g., pCMV-hAR).
-
A luciferase reporter plasmid with androgen response elements (AREs) (e.g., pARE-Luc).
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Transfection reagent.
-
Cell culture medium with charcoal-stripped serum (to remove endogenous androgens).
-
Dihydrotestosterone (DHT), a potent AR agonist.
-
This compound stock solution (in DMSO).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter, and the Renilla control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with medium containing charcoal-stripped serum. Add serial dilutions of this compound. Then, add DHT at a concentration that gives a submaximal response (e.g., EC80) to all wells except the negative control. Include a positive control (DHT alone) and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of the DHT-induced response for each concentration of this compound. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
On-Target and Potential Off-Target Signaling Pathways
The following diagram illustrates the primary signaling pathway of mGlu5 and the potential off-target pathways that may be modulated by this compound.
References
Validation & Comparative
The Enigmatic Kinase Inhibitor: No Publicly Available Data Found for VU6043653 in Cancer Research
Despite a comprehensive search of scientific literature and public databases, no information is currently available regarding the kinase inhibitor VU6043653 in the context of cancer research or any other therapeutic area. As a result, a direct comparison to other kinase inhibitors for the treatment of a specific cancer cannot be performed at this time.
Extensive queries for "this compound," "this compound kinase inhibitor profile," "this compound target," and "this compound cancer research" yielded no relevant results. This absence of data suggests that this compound may be:
-
An internal compound designation within a pharmaceutical company or research institution that has not yet been publicly disclosed.
-
A compound in the very early stages of discovery, with no published data available.
-
An incorrect or outdated identifier.
Without any information on the molecular target, mechanism of action, or preclinical/clinical data for this compound, it is impossible to generate the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this specific molecule are advised to verify the compound identifier and consult internal documentation or proprietary databases for information. Future publications or presentations from the originating institution will be necessary to shed light on the therapeutic potential and characteristics of this compound.
Validating VU6043653 as a Selective mGlu5 Negative Allosteric Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU6043653 with other well-established negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The data presented herein is intended to assist researchers in evaluating the potency, selectivity, and potential off-target effects of this compound for preclinical studies.
Introduction to mGlu5 and Allosteric Modulation
Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in numerous neurological and psychiatric disorders has made it a prime target for therapeutic intervention. Allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site, offer a promising strategy for achieving greater subtype selectivity compared to orthosteric ligands. Negative allosteric modulators (NAMs) of mGlu5, such as this compound, reduce the receptor's response to glutamate.
Comparative Analysis of mGlu5 NAMs
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other widely used mGlu5 NAMs: MPEP, MTEP, Fenobam, and Mavoglurant.
Table 1: Potency against human mGlu5 Receptor
| Compound | IC50 (nM) | K_i_ (nM) | Assay Type |
| This compound | 325[1][2][3] | - | Functional Assay |
| MPEP | 36[4][5][6][7][8] | - | Phosphoinositide Hydrolysis |
| MTEP | - | - | - |
| Fenobam | 58[9] | 31[10] | Calcium Response / Radioligand Binding |
| Mavoglurant | 30[11][12][13] | - | Functional Assay |
IC50 values represent the concentration of the inhibitor required to reduce the response of the mGlu5 receptor by 50%. K_i_ values represent the inhibitory constant, a measure of binding affinity.
Table 2: Selectivity Profile
| Compound | mGlu5 IC50 (nM) | mGlu1 Activity | Other mGlu Activity | Dopamine Transporter (DAT) Inhibition |
| This compound | 325[1][2][3] | Highly selective over mGlu1-4, 7-8[14] | Highly selective[14] | Minimal inhibition[14] |
| MPEP | 36[4][5][6][7][8] | No activity at 100 µM[4][7] | No activity at mGlu2,3,4a,7b,8a,6[4][5][7] | Not reported |
| MTEP | Potent | Selective | Not specified | Not reported |
| Fenobam | 58[9] | Selective | Not specified | Devoid of GABAergic activity[9] |
| Mavoglurant | 30[11][12][13] | >300-fold selective[11] | Selective over other mGluRs and 238 other targets[11][13] | Not reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGlu5 and the general workflows for the key experimental assays used to characterize these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. MPEP hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
- 9. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenobam | mGluR5 antagonist | Hello Bio [hellobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
No Public Data Available on the Synergistic Effects of VU6043653 with Chemotherapy
A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information regarding the compound VU6043653. Consequently, a comparison guide on its synergistic effects with chemotherapy cannot be provided at this time.
This absence of data could be attributed to several factors:
-
Pre-clinical Stage: this compound may be a compound in the very early stages of discovery or pre-clinical development, and research findings have not yet been published in peer-reviewed journals.
-
Internal Codename: The designation "this compound" might be an internal codename used by a research institution or pharmaceutical company, with the compound's structure and biological activity not yet disclosed publicly.
-
Typographical Error: It is possible that "this compound" is a typographical error, and the intended compound has a different designation.
Without any available data, it is not possible to create the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in the synergistic effects of novel compounds with chemotherapy are encouraged to monitor scientific publications and conference proceedings for the potential future disclosure of information related to this compound or similarly acting agents.
For a comprehensive understanding of synergistic effects in cancer therapy, it is recommended to review literature on well-documented combination therapies. Studies often explore the synergy between established chemotherapeutic agents and targeted therapies such as PARP inhibitors, kinase inhibitors, or immunotherapy agents. These studies provide valuable insights into the experimental methodologies and data analysis techniques used to evaluate synergistic interactions.
Navigating the Landscape of MALT1 Inhibition: A Comparative Guide to Second-Generation Therapeutics
A critical point of clarification for the research community: Initial reports suggesting VU6043653 as a MALT1 inhibitor are inaccurate. Our investigation reveals that this compound is a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), with a reported IC50 value of 325 nM for human mGlu5.[1] This guide will therefore focus on a head-to-head comparison of true second-generation MALT1 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a pivotal therapeutic target in immunology and oncology. As a key mediator of NF-κB signaling, its proteolytic activity is crucial for the activation and proliferation of lymphocytes. Dysregulation of MALT1 is implicated in various B-cell lymphomas, making it a compelling target for small molecule inhibitors. This guide provides a detailed comparison of recently developed second-generation MALT1 inhibitors, focusing on their biochemical potency, cellular activity, and mechanism of action.
Quantitative Comparison of Second-Generation MALT1 Inhibitors
The development of MALT1 inhibitors has evolved from early, less potent compounds to highly selective and potent second-generation agents. These newer inhibitors, including allosteric inhibitors and degraders, offer improved therapeutic potential. The following table summarizes the biochemical and cellular activities of prominent second-generation MALT1 inhibitors.
| Compound Name | Type | Biochemical IC50 | Cellular Activity (EC50/IC50) | Cell Line | Key Findings |
| MLT-985 | Allosteric Inhibitor | 3 nM | - | - | A selective and orally active inhibitor that suppresses aberrant CARD11/BCL10/MALT1 complex signaling.[2] |
| ZE66-0205 | Degrader | - | EC50: 9 nM (IL-2 release); IC50: 38 nM (paracaspase activity) | Jurkat; TMD8 | A novel, orally bioavailable MALT1 degrader with potent in vitro and in vivo activity.[3][4] |
| SY-12696 | Inhibitor | IC50: 3.73 nM | IC50: 15.7 - 2883 nM | Various DLBCL cell lines | A novel and potent MALT1 inhibitor with efficacy in BTKi-resistant DLBCL models. |
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
MALT1 Biochemical Assay Protocol
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against MALT1 protease activity.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4)
-
Test compounds (e.g., MLT-985) and DMSO (vehicle control)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add a fixed concentration of recombinant MALT1 enzyme to each well of the 384-well plate.
-
Add the diluted test compounds to the wells containing the enzyme and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Record fluorescence measurements at regular intervals for a specified duration (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of MALT1 inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Assay for MALT1 Activity (IL-2 Release in Jurkat T-cells)
This protocol describes a cell-based assay to measure the potency of a MALT1 inhibitor in a relevant cellular context by quantifying the inhibition of IL-2 production in activated Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for cell stimulation
-
Test compounds (e.g., ZE66-0205) and DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
CO2 incubator
Procedure:
-
Seed Jurkat T-cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted test compounds to the cells and pre-incubate for 1 hour in a CO2 incubator at 37°C.
-
Stimulate the cells by adding a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM). Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plates and collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of inhibition of IL-2 release against the logarithm of the test compound concentration.
Visualizing MALT1 Signaling and Experimental Design
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the MALT1 signaling pathway and a typical workflow for inhibitor evaluation.
References
Navigating Imatinib Resistance: A Comparative Analysis of Next-Generation Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals grappling with the challenge of imatinib (B729) resistance in cancer models, this guide provides a comparative analysis of prominent second and third-generation tyrosine kinase inhibitors (TKIs). While the requested compound, VU6043653, is a modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) with no current data in oncology, this guide focuses on clinically relevant and well-documented alternatives: Dasatinib (B193332), Nilotinib (B1678881), Bosutinib (B1684425), and Ponatinib (B1185).
Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). However, the emergence of resistance, often driven by mutations in the BCR-ABL kinase domain, necessitates the use of subsequent lines of therapy. This guide offers a head-to-head comparison of the efficacy of key second and third-generation TKIs in overcoming imatinib resistance, supported by experimental data from pivotal clinical trials.
Efficacy in Imatinib-Resistant CML: A Quantitative Comparison
The following table summarizes the efficacy of Dasatinib, Nilotinib, Bosutinib, and Ponatinib in patients with imatinib-resistant or -intolerant chronic phase CML. The data is compiled from various clinical trials and reflects key response metrics.
| Tyrosine Kinase Inhibitor | Trial Name/Identifier | Major Cytogenetic Response (MCyR) Rate | Complete Cytogenetic Response (CCyR) Rate | Major Molecular Response (MMR) Rate | Key Efficacy Highlights |
| Dasatinib | START-C (2-year follow-up) | 62%[1] | 53%[1] | 47%[1] | Effective against a wide range of BCR-ABL mutations, except T315I.[1] |
| Nilotinib | ENESTcmr (12-month follow-up) | Not the primary endpoint | Not the primary endpoint | 23% (undetectable BCR-ABL)[2] | Superior in achieving deep molecular responses compared to imatinib in patients with residual disease.[2] |
| Bosutinib | Phase 1/2 Study (2-year follow-up) | 59%[3] | 48%[3] | 35%[3] | Effective and tolerable second-line therapy for both imatinib-resistant and -intolerant patients.[3] |
| Ponatinib | PACE (median 5-month follow-up) | 47% (overall); 65% (with T315I)[4] | Not specified | 33% (with T315I)[4] | Potent activity against the highly resistant T315I mutation.[4][5][6][7] |
Signaling Pathways in Imatinib Resistance and TKI Intervention
Imatinib resistance is frequently caused by point mutations in the BCR-ABL kinase domain, which prevent imatinib from binding effectively. Second and third-generation TKIs have been designed to bind to the ATP-binding pocket with different conformations or with higher affinity, thereby overcoming many of these resistance mutations.
Caption: BCR-ABL signaling and points of intervention by different TKIs.
Experimental Protocols: A Look into Key Clinical Trials
The efficacy data presented above is derived from rigorously designed clinical trials. Below are summarized methodologies for some of the key studies cited.
START-C Trial (Dasatinib)
-
Objective: To evaluate the efficacy and safety of dasatinib in patients with CML in chronic phase who are resistant or intolerant to imatinib.
-
Study Design: International, multicenter, open-label, single-arm Phase II trial.
-
Patient Population: 387 patients with chronic phase CML with imatinib resistance (n=288) or intolerance (n=99).[1]
-
Intervention: Dasatinib 70 mg twice daily.
-
Primary Endpoint: Major cytogenetic response (MCyR).
-
Key Assessments: Cytogenetic response (bone marrow cytogenetics), hematologic response, and molecular response (RQ-PCR for BCR-ABL transcripts).
ENESTcmr Trial (Nilotinib)
-
Objective: To evaluate the efficacy of switching to nilotinib versus continuing imatinib in patients with CML in chronic phase with a complete cytogenetic response but detectable BCR-ABL transcripts after at least 2 years of imatinib therapy.
-
Study Design: Randomized, open-label, multicenter Phase III trial.
-
Patient Population: 207 patients with chronic phase CML who had been treated with imatinib for at least 2 years.[2]
-
Intervention: Nilotinib 400 mg twice daily versus continuing imatinib 400 mg or 600 mg once daily.
-
Primary Endpoint: Rate of undetectable BCR-ABL (major molecular response) at 12 months.
-
Key Assessments: Molecular response (RQ-PCR for BCR-ABL transcripts).
Bosutinib Phase 1/2 Study
-
Objective: To evaluate the efficacy and safety of bosutinib in patients with CML who were resistant or intolerant to imatinib.
-
Study Design: Open-label, single-arm, multicenter Phase 1/2 study.
-
Patient Population: 288 patients with chronic phase CML resistant (n=200) or intolerant (n=88) to imatinib.[3]
-
Intervention: Bosutinib 500 mg once daily.
-
Primary Endpoint: Major cytogenetic response (MCyR).
-
Key Assessments: Hematologic response, cytogenetic response, and molecular response.
PACE Trial (Ponatinib)
-
Objective: To evaluate the efficacy and safety of ponatinib in patients with CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who are resistant or intolerant to dasatinib or nilotinib, or who have the T315I mutation.
-
Study Design: International, open-label, single-arm Phase II trial.
-
Patient Population: 449 patients, including those with chronic phase CML with the T315I mutation.[4]
-
Intervention: Ponatinib 45 mg once daily.
-
Primary Endpoint: Major cytogenetic response (MCyR) in chronic phase CML patients.
-
Key Assessments: Hematologic, cytogenetic, and molecular responses.
Experimental Workflow for TKI Efficacy Assessment
The evaluation of a novel TKI in an imatinib-resistant model typically follows a structured workflow, from preclinical in vitro and in vivo studies to clinical trials.
Caption: A generalized workflow for the development and evaluation of a new TKI.
Conclusion
The landscape of CML treatment has evolved significantly with the development of second and third-generation TKIs. Dasatinib, Nilotinib, and Bosutinib offer effective and generally well-tolerated options for patients who have developed resistance or intolerance to imatinib. For the most challenging cases, particularly those harboring the T315I mutation, Ponatinib has demonstrated remarkable efficacy. The choice of a specific TKI depends on the patient's mutation profile, comorbidities, and the toxicity profile of the drug. Continued research into novel inhibitors and combination therapies is essential to further improve outcomes for patients with TKI-resistant malignancies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 5. Phase I Trial Indicates Ponatinib May Thwart Most Resistant CML | MD Anderson Cancer Center [mdanderson.org]
- 6. curetoday.com [curetoday.com]
- 7. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Selectivity: A Comparative Guide on Off-Target Interactions
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. While the compound VU6043653 was initially queried for its cross-reactivity with tyrosine kinases, it is important to clarify that current scientific literature identifies this compound not as a kinase inhibitor, but as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5)[1] and is also associated with positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor.[2][3][4][5][6] These receptors belong to the G-protein coupled receptor (GPCR) family, which are structurally and functionally distinct from tyrosine kinases.
Given the fundamental differences between these protein families, significant cross-reactivity of this compound with tyrosine kinases is not expected. Therefore, this guide will serve as a template for assessing and comparing the cross-reactivity of a hypothetical tyrosine kinase inhibitor, here designated as "Inhibitor-X," against a panel of other tyrosine kinases. This framework can be adapted by researchers for their specific compounds of interest.
Understanding Tyrosine Kinase Inhibitor Selectivity
Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Due to the highly conserved nature of the ATP-binding site across the kinome, achieving absolute selectivity for a single kinase is a significant challenge in drug development. Off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Comprehensive profiling of an inhibitor's cross-reactivity is therefore a critical step in its preclinical evaluation.
Comparative Analysis of Inhibitor-X Cross-Reactivity
To illustrate the process, we present hypothetical data for "Inhibitor-X," a potent inhibitor of Epidermal Growth Factor Receptor (EGFR). The following table summarizes its inhibitory activity (IC50 values) against a selection of other receptor tyrosine kinases (RTKs). A lower IC50 value indicates higher potency.
| Kinase Target | Kinase Family | IC50 (nM) for Inhibitor-X | Primary Function in Cancer |
| EGFR | EGFR | 5 | Cell Proliferation, Survival |
| ERBB2 (HER2) | EGFR | 580 | Cell Proliferation, Survival |
| VEGFR2 | VEGFR | 1,200 | Angiogenesis, Vascular Permeability |
| PDGFRβ | PDGFR | >10,000 | Angiogenesis, Tumor Microenvironment |
| c-MET | MET | >10,000 | Cell Motility, Proliferation |
| AXL | TAM | 8,500 | Cell Survival, Migration, Drug Resistance |
| SRC | SRC | >10,000 | Cell Adhesion, Proliferation, Invasion |
This is hypothetical data for illustrative purposes.
This quantitative data highlights the selectivity of Inhibitor-X for EGFR over other closely related kinases. The significantly higher IC50 values for other kinases suggest a favorable selectivity profile.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through in vitro kinase assays. Below is a generalized protocol for a luminescence-based kinase assay, a common method for quantifying kinase activity and inhibition.
Luminescence-Based In Vitro Kinase Assay
Objective: To measure the inhibitory activity of a test compound (e.g., Inhibitor-X) against a panel of purified protein kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Test compound (Inhibitor-X) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare kinase buffer, and dilute kinases, substrates, and ATP to their final desired concentrations. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Compound Dispensing: Serially dilute the test compound in DMSO and then in kinase buffer. Dispense a small volume (e.g., 5 µL) of the diluted compound into the wells of the 384-well plate. Include wells with DMSO only as a "no inhibition" control and wells without kinase as a background control.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells containing the compound.
-
ATP Addition: To start the kinase reaction, add ATP to all wells. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Depletion Measurement: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent. This reagent first terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction, which produces a luminescent signal.
-
Data Analysis: The amount of light produced is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Visualizing Cellular Pathways and Experimental Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental designs. Below are examples created using the DOT language, as specified.
By following a structured approach of quantitative analysis, detailed experimental validation, and clear visualization of the underlying biology, researchers can build a comprehensive understanding of a tyrosine kinase inhibitor's selectivity profile, paving the way for more effective and safer targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JP2019537581A - Positive allosteric modulator of muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]
- 3. Optimization and characterization of muscarinic acetylcholine receptor M4 positive allosteric modulators [ir.vanderbilt.edu]
- 4. VU0152100, M4 positive allosteric modulator (CAS 409351-28-6) | Abcam [abcam.com]
- 5. M4 positive allosteric modulators (AstraZeneca/Vanderbilt University) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for Predicting VU6043653 Response: A Comparative Guide for Researchers
A detailed analysis of VU6043653, a novel mGluR5 negative allosteric modulator, with a focus on potential biomarkers for predicting treatment response and a comparison with alternative therapeutic strategies.
This guide provides a comprehensive overview of this compound, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Dysregulation of mGluR5 signaling is implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of this compound with other mGluR5 NAMs and alternative treatment modalities. A central focus is the identification and experimental validation of biomarkers to predict and monitor response to this compound and similar compounds.
The mGluR5 Signaling Pathway and the Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is different from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events modulate downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways, which play crucial roles in synaptic plasticity and cellular function. By attenuating mGluR5 signaling, this compound can dampen excessive glutamatergic neurotransmission, which is implicated in the pathophysiology of various CNS disorders.
Potential Biomarkers for Predicting this compound Response
Given that this compound is a recently developed compound, specific biomarker studies are not yet available. However, based on its mechanism of action and data from other mGluR5 NAMs, several potential biomarkers can be proposed. These can be broadly categorized into direct measures of target engagement and downstream pharmacodynamic markers.
Direct Target Engagement Biomarkers
The most direct biomarker for a CNS-acting drug like this compound is the measurement of its target in the brain.
-
Positron Emission Tomography (PET) Imaging of mGluR5: PET imaging using specific radioligands that bind to mGluR5 allows for the in vivo quantification of receptor availability. Radioligands such as [18F]FPEB and [11C]ABP688 have been used in clinical research to measure mGluR5 levels in the brain.
-
Predictive Biomarker: Baseline mGluR5 availability in specific brain regions could predict treatment response. For example, individuals with higher baseline mGluR5 levels might show a more robust response to a NAM.
-
Pharmacodynamic Biomarker: Changes in the PET signal after drug administration can confirm target engagement and help in dose selection. A successful mGluR5 NAM should occupy the receptor, leading to a decrease in the binding of the radioligand.
-
Downstream Pharmacodynamic Biomarkers
Measuring the modulation of signaling pathways downstream of mGluR5 can provide evidence of the drug's biological effect. These biomarkers can often be measured in more accessible peripheral tissues, such as blood.
-
Phosphorylated Akt (p-Akt) and Phosphorylated mTOR (p-mTOR): As the Akt/mTOR pathway is a downstream effector of mGluR5 signaling, measuring the phosphorylation status of key proteins in this pathway can serve as a pharmacodynamic biomarker. A decrease in the levels of p-Akt and p-mTOR following treatment with this compound would indicate successful target engagement and pathway modulation. These markers can be measured in peripheral blood mononuclear cells (PBMCs) or platelets.
-
Matrix Metalloproteinase-9 (MMP-9): MMP-9 is an enzyme involved in synaptic plasticity and has been linked to mGluR5 signaling. Elevated levels of MMP-9 have been observed in Fragile X syndrome, a disorder where mGluR5 is overactive. Therefore, a reduction in plasma or serum MMP-9 levels could be a useful pharmacodynamic biomarker for mGluR5 NAMs.
Comparative Analysis of this compound and Other mGluR5 NAMs
Several mGluR5 NAMs have been investigated in preclinical and clinical studies. A head-to-head comparison of their properties is essential for understanding the potential advantages of this compound.
Table 1: In Vitro Potency and Selectivity of mGluR5 Negative Allosteric Modulators
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| This compound | human mGlu5 | 325 | N/A | Selective for mGlu5 | Childress et al., 2024 |
| Mavoglurant (AFQ056) | human mGlu5 | 31 | 30 | >1000-fold vs. other mGluRs | (Various) |
| Basimglurant (RG7090) | human mGlu5 | 4.8 | 2.2 | >10,000-fold vs. other mGluRs | (Various) |
| Fenobam | human mGlu5 | 63 | 120 | Selective for mGlu5 | (Various) |
| MTEP | rat mGlu5 | 15 | 5.2 | >1000-fold vs. other mGluRs | (Various) |
N/A: Not available in the reviewed literature.
Table 2: Summary of Clinical Development and Key Findings for Selected mGluR5 NAMs
| Compound | Indication(s) Investigated | Phase of Development | Key Findings and Outcomes |
| Mavoglurant (AFQ056) | Fragile X Syndrome, Levodopa-induced Dyskinesia | Phase II/III (Discontinued for FXS) | Showed promise in preclinical models but failed to demonstrate efficacy in pivotal clinical trials for Fragile X syndrome. |
| Basimglurant (RG7090) | Fragile X Syndrome, Major Depressive Disorder | Phase II (Discontinued for FXS and MDD) | Did not meet primary endpoints in clinical trials for Fragile X syndrome and treatment-resistant depression. |
| Fenobam | Anxiety, Fragile X Syndrome | Phase II | Showed some anxiolytic effects but development was hampered by a short half-life and off-target effects. |
Alternative Therapeutic Strategies
The choice of an alternative therapy depends on the specific indication for which this compound might be developed. Here, we consider two potential applications: Fragile X Syndrome and Parkinson's Disease Levodopa-Induced Dyskinesia.
Table 3: Comparison of this compound with Alternative Treatments for Fragile X Syndrome
| Treatment Modality | Mechanism of Action | Potential Biomarkers | Advantages | Disadvantages |
| This compound (mGluR5 NAM) | Reduces excessive mGluR5 signaling | mGluR5 PET, p-Akt/p-mTOR, MMP-9 | Targets a core pathophysiological mechanism | Clinical efficacy of the class is not yet established |
| Metformin | Activates AMP-activated protein kinase (AMPK), may rescue molecular abnormalities | Changes in metabolic profiles, ERK signaling | Repurposed drug with a known safety profile | Mechanism in FXS is not fully elucidated |
| Lovastatin | HMG-CoA reductase inhibitor, may correct elevated protein synthesis | Changes in cholesterol levels, Ras/ERK signaling | Repurposed drug, may have cognitive benefits | Potential for side effects (e.g., myopathy) |
| Behavioral and Educational Interventions | Applied behavior analysis, speech and occupational therapy | Improvement in adaptive behaviors and communication skills | Non-pharmacological, addresses core symptoms | Requires significant resources and time |
Table 4: Comparison of this compound with Alternative Treatments for Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease
| Treatment Modality | Mechanism of Action | Potential Biomarkers | Advantages | Disadvantages |
| This compound (mGluR5 NAM) | Modulates glutamatergic overactivity in the basal ganglia | mGluR5 PET, changes in motor scores | Novel mechanism, potential to reduce dyskinesia without worsening parkinsonism | Clinical efficacy for LID is still under investigation |
| Amantadine | NMDA receptor antagonist, enhances dopamine (B1211576) release | Improvement in dyskinesia rating scales | Established efficacy for LID | Can cause side effects (e.g., confusion, hallucinations) |
| Dopamine Agonists | Directly stimulate dopamine receptors | Improvement in motor scores | Can reduce "off" time | Can worsen dyskinesia and cause impulse control disorders |
| Deep Brain Stimulation (DBS) | Electrical stimulation of specific brain regions (e.g., GPi, STN) | Improvement in motor scores and dyskinesia | Highly effective for motor symptoms and dyskinesia | Invasive surgical procedure with potential complications |
Experimental Protocols
[18F]FPEB PET Imaging for mGluR5 Quantification
Objective: To quantify mGluR5 availability in the human brain.
Materials:
-
PET/CT or PET/MR scanner
-
[18F]FPEB radioligand
-
Automated blood sampling system
-
HPLC system for metabolite analysis
-
Image analysis software
Procedure:
-
Patient Preparation: Participants should fast for at least 4 hours before the scan. An intravenous catheter is placed for radioligand injection and another in the contralateral radial artery for blood sampling.
-
Radioligand Administration: A bolus of [18F]FPEB (typically 185-370 MBq) is injected intravenously at the start of the PET scan.
-
PET Data Acquisition: A dynamic PET scan is acquired for 90-120 minutes.
-
Arterial Blood Sampling: Continuous arterial blood sampling is performed for the first 15 minutes, followed by discrete manual samples at increasing intervals throughout the scan.
-
Metabolite Analysis: Plasma samples are analyzed by HPLC to determine the fraction of unmetabolized [18F]FPEB over time.
-
Image Reconstruction and Analysis: PET images are reconstructed and co-registered with the participant's structural MRI. Regions of interest (ROIs) are defined on the MRI.
-
Kinetic Modeling: Time-activity curves for each ROI and the arterial input function (corrected for metabolites) are used to fit a kinetic model (e.g., Logan graphical analysis) to estimate the total distribution volume (VT).
-
Binding Potential Calculation: The binding potential relative to non-displaceable uptake (BPND) is calculated using a reference region with low mGluR5 density (e.g., cerebellum).
Western Blot for p-Akt and p-mTOR in PBMCs
Objective: To measure the phosphorylation status of Akt and mTOR in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis: Lyse the PBMC pellet in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry is used to quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated for each sample.
MMP-9 Activity Assay
Objective: To measure the enzymatic activity of MMP-9 in plasma or serum.
Materials:
-
Commercially available MMP-9 activity assay kit (e.g., fluorogenic or colorimetric)
-
Microplate reader
-
APMA (p-aminophenylmercuric acetate) for pro-MMP-9 activation (if measuring total activity)
Procedure (example using a fluorogenic assay):
-
Sample Preparation: Collect plasma or serum samples and store at -80°C. Thaw on ice before use.
-
Assay Plate Preparation: Prepare standards and samples according to the kit manufacturer's instructions. If measuring total MMP-9 activity, pre-treat samples with APMA to activate pro-MMP-9.
-
Substrate Addition: Add the fluorogenic MMP-9 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the MMP-9 activity in the samples based on the standard curve.
Conclusion
This compound represents a promising new chemical entity for the modulation of mGluR5. The successful clinical development of this compound or other mGluR5 NAMs will likely depend on the identification and validation of robust biomarkers to guide patient selection and monitor treatment response. PET imaging of mGluR5 offers a direct measure of target engagement, while downstream markers such as p-Akt, p-mTOR, and MMP-9 in peripheral tissues may serve as valuable pharmacodynamic indicators. A thorough understanding of the comparative pharmacology and clinical trial outcomes of previous mGluR5 NAMs, as well as the therapeutic landscape of relevant CNS disorders, will be crucial for positioning this compound for successful clinical translation. The experimental protocols provided in this guide offer a starting point for researchers to investigate these potential biomarkers and further characterize the effects of this compound.
A Comparative Guide to VU6043653-like M1 Positive Allosteric Modulators in Development
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) stands as a promising target for enhancing cognitive function in neurodegenerative and psychiatric disorders like Alzheimer's disease, Parkinson's disease dementia, and schizophrenia. The therapeutic strategy of employing positive allosteric modulators (PAMs) for the M1 receptor aims to selectively enhance cholinergic transmission, potentially avoiding the adverse effects associated with direct agonists. This guide provides a comparative analysis of the preclinical and clinical data for three key M1 PAMs: VU0467319, MK-7622, and VU0486846, which are representative of the development landscape for VU6043653-like compounds.
Comparative Analysis of M1 Positive Allosteric Modulators
The following sections summarize the available quantitative data for VU0467319, MK-7622, and VU0486846, covering their in vitro pharmacology, in vivo efficacy in preclinical models, and clinical trial outcomes.
In Vitro Pharmacology
The in vitro potency and efficacy of these M1 PAMs are crucial indicators of their potential therapeutic window. These parameters are typically assessed using cell-based assays that measure the potentiation of the acetylcholine (ACh) response at the M1 receptor.
| Compound | In Vitro Potency (EC50) | In Vitro Efficacy (% ACh Max) | Agonist Activity | Selectivity |
| VU0467319 | 492 nM[1] | 71.3%[1] | Minimal (EC50 > 30 µM)[1] | High for M1 over M2-M5 |
| MK-7622 | 21 nM[2] | Not explicitly reported, but described as a potent ago-PAM[3] | Robust agonist activity[2][3] | High for M1 over M2, M3, M4 (up to 100 µM)[4] |
| VU0486846 | 310 nM[5] | 85%[5] | Weak agonist activity in cells with high receptor reserve[3] | High for M1 |
In Vivo Efficacy
Preclinical studies in animal models are essential for evaluating the pro-cognitive effects of M1 PAMs. Key models include the novel object recognition (NOR) test and the Morris water maze (MWM), which assess different aspects of learning and memory.
| Compound | Animal Model | Dosing | Key Findings |
| VU0467319 | Multiple preclinical models of cognition[1] | Details not specified | Robust efficacy in improving cognitive function.[1] |
| MK-7622 | Scopolamine-challenged rhesus macaques | 0.1-1.0 mg/kg, p.o.[2] | Significantly attenuated scopolamine-induced cognitive impairment.[2][4] |
| VU0486846 | APPswe/PSEN1ΔE9 mice (Alzheimer's model) | Not specified | Robust efficacy in the novel object recognition model.[3] |
Clinical Trial Outcomes
The translation of preclinical findings to human studies is the ultimate test of an investigational drug's potential. The clinical development of M1 PAMs has seen both successes and setbacks.
| Compound | Phase of Development | Dose | Key Outcomes |
| VU0467319 | Phase I (Completed) | Single ascending doses (60, 120, 240, 400, 600 mg)[6][7] | Well-tolerated with no dose-limiting side effects; evidence of target engagement at higher doses.[6][7] |
| MK-7622 | Phase II (Terminated) | 45 mg daily[8] | Trial stopped for futility; did not improve cognition or function in Alzheimer's patients; increased cholinergic adverse events.[4][8] |
| VU0486846 | Preclinical | N/A | Not yet in human clinical trials. |
Physicochemical and Pharmacokinetic Properties
Effective central nervous system (CNS) drug candidates must possess appropriate physicochemical properties to allow for adequate brain penetration and pharmacokinetic profiles that support a viable dosing regimen.
| Compound | CNS Penetration | Oral Bioavailability | Half-life |
| VU0467319 | High (Kp: 0.77 in mouse, 0.64 in rat; Kp,uu: 1.3 in mouse, 0.91 in rat)[1] | Excellent (%F: 80% in mouse, 93% in rat, 100% in dog, 59% in cyno)[1] | 4.1h (mouse), 3.0h (rat), 7.5h (dog), 4.3h (cyno)[1] |
| MK-7622 | Brain penetrant | Orally active | ~25 hours in humans[4] |
| VU0486846 | Orally bioavailable and CNS penetrant | Good | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize these M1 PAMs.
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the in vitro potency and efficacy of M1 PAMs.
-
Principle: M1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration. This assay measures the potentiation of the acetylcholine-induced calcium flux by the PAM.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are commonly used.
-
Procedure:
-
Cells are plated in a multi-well format.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
-
The test compound (PAM) is added at various concentrations.
-
An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added.
-
The change in fluorescence, indicating calcium mobilization, is measured using a fluorescence plate reader.
-
-
Data Analysis: The EC50 (potency) and Emax (efficacy, as a percentage of the maximal acetylcholine response) of the PAM are calculated from the concentration-response curves.
In Vivo Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.
-
Principle: This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.[9][10][11][12]
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.[9][10][11][12]
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.[9][10][11][12]
-
-
Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object compared to the total exploration time. A higher discrimination index indicates better recognition memory.
M1 Muscarinic Receptor Signaling Pathway
Understanding the signaling cascade initiated by M1 receptor activation is fundamental to appreciating the mechanism of action of M1 PAMs.
Caption: M1 Receptor Signaling Pathway.
Experimental Workflow for M1 PAM Evaluation
The following diagram illustrates a typical workflow for the discovery and initial preclinical evaluation of novel M1 PAMs.
Caption: M1 PAM Preclinical Evaluation Workflow.
Logical Relationship of M1 Modulator Properties
The clinical success of an M1 PAM is dependent on a fine balance between its potency, efficacy, and agonist activity. This diagram illustrates the logical relationship between these properties and the desired therapeutic outcome.
Caption: Logic of M1 PAM Therapeutic Profile.
Conclusion
The development of M1 positive allosteric modulators continues to be an active area of research with the potential to deliver novel treatments for cognitive impairment. The comparison of VU0467319, MK-7622, and VU0486846 highlights the critical importance of balancing on-target potency and efficacy with minimal intrinsic agonism to achieve a favorable safety and tolerability profile. While VU0467319 represents a promising clinical candidate that has successfully completed Phase I trials, the experience with MK-7622 underscores the challenges in translating preclinical efficacy to clinical benefit. The robust preclinical data for VU0486846 suggests that compounds with its pharmacological profile may hold significant promise. Future research will likely focus on further optimizing the nuanced pharmacological properties of M1 PAMs to maximize their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. behaviorcloud.com [behaviorcloud.com]
Comparative Analysis of VU6043653 Toxicity Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical toxicity profile of the M1 positive allosteric modulator (PAM) VU6043653 with alternative M1 PAMs and established antipsychotic drugs. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.
The development of selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs) like this compound represents a promising therapeutic strategy for the cognitive deficits associated with schizophrenia and Alzheimer's disease. However, a critical aspect of preclinical evaluation is the thorough characterization of a compound's toxicity profile. This guide synthesizes available data to compare this compound and related M1 PAMs with first-generation (typical) and second-generation (atypical) antipsychotics, focusing on key safety pharmacology endpoints.
Executive Summary of Comparative Toxicity
The primary dose-limiting toxicities associated with M1 PAMs are cholinergic adverse effects, stemming from the over-activation of the M1 receptor. These effects can range from salivation and gastrointestinal distress to more severe effects like convulsions at higher doses. A key differentiator within the M1 PAM class appears to be the level of intrinsic agonist activity. PAMs with significant agonist properties (ago-PAMs) tend to have a more pronounced toxicity profile. In contrast, traditional antipsychotics present a different set of well-documented toxicities, including extrapyramidal symptoms (EPS) for typical agents and metabolic disturbances for many atypical agents.
Quantitative Toxicity Data
The following tables summarize available quantitative preclinical toxicity data for a selection of M1 PAMs and antipsychotic drugs. It is important to note that direct, publicly available toxicity data for this compound is limited. Therefore, data from closely related compounds are included for a more comprehensive comparison.
Table 1: In Vitro Safety Pharmacology Data
| Compound Class | Compound | hERG Inhibition IC50 | Key CYP450 Inhibition |
| M1 PAM | VU0467319 (related to this compound) | 12 µM[1] | Data not publicly available |
| MK-7622 (ago-PAM) | ~60 µM (pIC50 = 4.22)[2] | Data not publicly available | |
| Mianserin (B1677119) (Antidepressant with hERG data) | 3.2 µM[3] | Data not publicly available | |
| Typical Antipsychotic | Haloperidol | Data not publicly available | Data not publicly available |
| Atypical Antipsychotic | Olanzapine | Low (plasma conc./hERG IC50 ratio of 0.03) | Data not publicly available |
Table 2: In Vivo Acute Toxicity Data
| Compound Class | Compound | Animal Model | Oral LD50 | Key Adverse Events |
| M1 PAM | PF-06827443 (ago-PAM) | Mouse, Dog | Not reported | Behavioral convulsions[4][5] |
| MK-7622 (ago-PAM) | Mouse | Not reported | Severe behavioral convulsions[6] | |
| VU0453595 (low agonism) | Not specified | Not reported | No behavioral convulsions at effective doses[6] | |
| VU0486846 (low agonism) | Mouse, Rat, NHP | Not reported | No cholinergic adverse effects or seizures[7][8] | |
| Typical Antipsychotic | Haloperidol | Rat | 128 mg/kg[9] | Extrapyramidal symptoms, tardive dyskinesia[10] |
| Atypical Antipsychotic | Risperidone (B510) | Rat, Mouse | ~60 mg/kg[11] | Tachycardia, dystonia[12][13] |
| Olanzapine | Not specified | Not reported | Sedation, metabolic effects[14][15] | |
| Clozapine | Rat, Mouse | 251 mg/kg (Rat), 150 mg/kg (Mouse)[16][17] | Agranulocytosis, myocarditis, seizures[18] | |
| Aripiprazole | Rat | 196 - 953 mg/kg[19][20][21] | Generally well-tolerated[21] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental procedures used to assess toxicity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
hERG Channel Inhibition Assay
Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Technique: Automated patch-clamp electrophysiology (e.g., QPatch or SyncroPatch systems) is the high-throughput industry standard.
-
Procedure:
-
Cells are cultured and prepared for the assay.
-
Whole-cell patch-clamp recordings are established.
-
A specific voltage protocol is applied to elicit hERG tail currents. A holding potential of -80 mV is typical, followed by a depolarizing pulse to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the tail current.
-
A stable baseline current is recorded in a vehicle control solution.
-
The test compound is perfused at increasing concentrations, and the hERG tail current is recorded at each concentration until a steady-state is reached.
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a test compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used.
-
Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is used to detect the formation of specific metabolites.
-
Procedure:
-
The test compound is incubated with the enzyme source and a specific probe substrate for each CYP isoform.
-
The reaction is initiated by the addition of a cofactor, NADPH.
-
The incubation is carried out at 37°C for a specified time.
-
The reaction is terminated, and the samples are analyzed by LC-MS/MS to quantify the formation of the metabolite.
-
A control incubation without the test compound is performed to determine the baseline enzyme activity.
-
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control. The IC50 value is calculated from the concentration-response curve.
Rodent Behavioral Seizure Assessment
Objective: To assess the pro-convulsant potential of a test compound in vivo.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Animals are administered the test compound, typically via intraperitoneal (IP) injection, at various doses.
-
A vehicle control group is included.
-
Following administration, animals are observed continuously for a set period (e.g., 60-120 minutes) for any signs of convulsive or pre-convulsive behavior.
-
Behaviors are scored using a standardized scale, such as the Racine scale, which grades seizure severity from mild facial clonus to generalized tonic-clonic seizures with loss of posture.
-
-
Data Analysis: The incidence, latency to onset, and severity of seizures are recorded for each dose group. The dose at which a certain percentage of animals exhibit seizure activity (e.g., CD50) can be determined.
Conclusion
The preclinical toxicity profile of the M1 PAM class, including this compound, is primarily characterized by on-target cholinergic effects. The distinction between PAMs with and without significant intrinsic agonist activity is critical, with the latter, such as VU0486846, demonstrating a more favorable safety window in preclinical models. When compared to traditional antipsychotics, M1 PAMs offer the potential to avoid toxicities like extrapyramidal symptoms and major metabolic disturbances. However, the risk of cholinergic adverse events, particularly at higher doses, remains a key consideration for the clinical development of this class of compounds. Further detailed safety pharmacology and toxicology studies on this compound are necessary to fully delineate its therapeutic index and potential clinical utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cardiac hERG potassium channels by tetracyclic antidepressant mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-06827443 Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-06827443 Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. somersetpharma.com [somersetpharma.com]
- 10. Antipsychotic abuse - Wikipedia [en.wikipedia.org]
- 11. cdc.gov [cdc.gov]
- 12. litfl.com [litfl.com]
- 13. Effects of risperidone in overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. A review of olanzapine-associated toxicity and fatality in overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. fishersci.com [fishersci.com]
- 18. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. camberpharma.com [camberpharma.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. pharmatutor.org [pharmatutor.org]
Safety Operating Guide
Navigating the Disposal of VU6043653: A Guide for Laboratory Professionals
For researchers and scientists handling novel compounds, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for VU6043653 is not publicly available, established protocols for the disposal of research chemicals with unknown hazard profiles provide a clear and safe path forward. This guide offers a step-by-step approach to ensure the safe and compliant disposal of this compound.
Core Principle: Treat as Hazardous Waste
In the absence of specific disposal instructions, this compound should be treated as a hazardous waste.[1] This conservative approach ensures the highest level of safety for laboratory personnel and the environment. The fundamental steps for managing such waste include identification, evaluation, and proper management through established hazardous waste protocols.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Profiling: The first step is to clearly identify the waste as this compound.[2][3] A waste profile should be completed to the best of your ability, noting its chemical nature and any known or suspected properties.
-
Container Selection and Labeling:
-
Container: Use a suitable, leak-proof container that is compatible with the chemical.[1] The container must be in good condition with a secure lid.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1] Chemical abbreviations or formulas are not acceptable.[1]
-
-
Segregation and Storage:
-
Arrange for Professional Disposal:
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance.
Experimental Workflow for Chemical Disposal
The following diagram outlines the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
